3-(4-Nitrophenyl)-1,2,4-oxadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOHXJCKLMGBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic pathway, commencing with the preparation of the key intermediate, 4-nitrobenzamidoxime, followed by its cyclization to the target 1,2,4-oxadiazole. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines a suite of analytical techniques for the comprehensive characterization of the final product, ensuring its structural integrity and purity. This includes detailed analysis of spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel oxadiazole derivatives and for professionals in the field of drug development.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,2,4-oxadiazole core is considered a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The incorporation of a 4-nitrophenyl substituent at the 3-position introduces a functionality that can be further modified, making this compound a versatile building block for the synthesis of more complex molecules.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 4-nitrobenzamidoxime, from 4-nitrobenzonitrile. The subsequent step is the cyclization of the amidoxime with a suitable one-carbon synthon to form the 1,2,4-oxadiazole ring.
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Nitrophenyl)-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Recognized as a versatile bioisostere for amide and ester functionalities, it offers improved metabolic stability and pharmacokinetic profiles, making it a privileged scaffold in modern drug discovery.[2] The incorporation of a 4-nitrophenyl substituent introduces specific electronic and steric properties that modulate the molecule's overall characteristics, influencing its potential as a synthetic building block or a biologically active agent. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(4-nitrophenyl)-1,2,4-oxadiazole, offering field-proven insights and detailed experimental protocols for its synthesis and characterization.
Core Molecular and Physical Properties
A foundational understanding of a compound's intrinsic properties is critical for its application. This section details the key identifiers and physicochemical parameters of this compound.
Molecular Identity
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IUPAC Name: this compound[3]
-
CAS Number: 16013-14-2[3]
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Molecular Formula: C₈H₅N₃O₃[3]
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Molecular Weight: 191.14 g/mol [3]
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Canonical SMILES: C1=CC(=CC=C1C2=NOC=N2)--INVALID-LINK--[O-][3]
Physicochemical Data Summary
The following table summarizes key experimental and computationally derived properties that govern the behavior of the title compound in various chemical and biological systems.
| Property | Value | Data Type | Source |
| Melting Point | 162-164 °C | Experimental | [4] |
| LogP (Octanol/Water) | 1.6 | Computed | [3] |
| Topological Polar Surface Area (TPSA) | 84.7 Ų | Computed | [3] |
| Boiling Point | 355.5 ± 44.0 °C | Predicted | [4] |
| Density | 1.407 ± 0.06 g/cm³ | Predicted | [4] |
| Hydrogen Bond Donors | 0 | Computed | [5] |
| Hydrogen Bond Acceptors | 5 | Computed | [5] |
| Rotatable Bonds | 2 | Computed | [5] |
Synthesis of this compound
The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride.[1] This section provides a detailed, two-part protocol for the synthesis of the title compound, beginning with the preparation of the key amidoxime intermediate.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4-Nitrobenzamidoxime (Precursor)
Causality: The amidoxime functional group is essential as it provides four of the five atoms for the final heterocyclic ring. It is prepared from the corresponding nitrile, which is a stable and commercially available starting material.
Protocol:
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).
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Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) to provide sufficient solubility for all reactants.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting nitrile spot is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add cold deionized water to precipitate the product.
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Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield pure 4-nitrobenzamidoxime.
Part 2: Synthesis of this compound
Causality: This step involves the reaction of the amidoxime with a one-carbon source (formic acid), followed by cyclodehydration to form the stable aromatic oxadiazole ring. Heating is typically required to drive the dehydration and ring closure.
Protocol:
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Reagent Setup: In a suitable flask, dissolve 4-nitrobenzamidoxime (1.0 eq) in an excess of formic acid, which serves as both reactant and solvent.
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Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction via TLC.
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Work-up: After cooling, pour the reaction mixture slowly into ice-cold water with stirring. A precipitate will form.
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Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to remove excess formic acid.
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Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from cyclohexane to yield this compound as a solid.[4]
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity, purity, and key physicochemical properties of the synthesized compound.
Melting Point Determination
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity. Protocol:
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Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.
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Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Expected Result: A sharp melting point in the range of 162-164 °C .[4]
Lipophilicity (LogP) Determination
Principle: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME).[6] The shake-flask method is the gold-standard for its experimental determination.
Workflow for Shake-Flask LogP Determination
Caption: Standard workflow for the shake-flask LogP determination method.
Protocol:
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Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and allowing the layers to separate.[7]
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Stock Solution: Prepare a stock solution of this compound in the aqueous buffer at a known concentration.
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Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and the aqueous stock solution.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
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Expected Result: The experimental value should be validated against the computed LogP of ~1.6 .[3]
Solubility Assessment
Principle: Solubility in various solvents dictates how a compound can be formulated, purified, and used in different reaction media. Due to the aromatic nature and the polar nitro group, mixed solubility is expected. Protocol (Qualitative):
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), hexane).
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Measurement: To a small, fixed volume of each solvent (e.g., 1 mL) at a controlled temperature, add small, pre-weighed portions of the compound.
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Observation: After each addition, stir or vortex the mixture and observe for complete dissolution.
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Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of compound that dissolves.
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Expected Profile: The compound is expected to have poor solubility in non-polar solvents like hexane and limited solubility in water. It should exhibit good solubility in polar aprotic solvents like DMSO and moderate solubility in solvents like chloroform and methanol.[8]
Spectroscopic Characterization
Principle: ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation, confirming the connectivity of atoms within the molecule. The chemical shifts and coupling patterns are unique to the compound's structure.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected ¹H NMR Signals:
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Oxadiazole Proton: A singlet is expected for the proton at the C5 position of the 1,2,4-oxadiazole ring, likely in the downfield region (δ 8.5-9.5 ppm).
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Nitrophenyl Protons: The four aromatic protons of the 4-nitrophenyl ring will appear as a pair of doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The two protons ortho to the oxadiazole ring and the two protons ortho to the nitro group will be distinct, typically appearing in the δ 8.0-8.5 ppm range.
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Expected ¹³C NMR Signals:
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Oxadiazole Carbons: Two distinct signals are expected for the C3 and C5 carbons of the oxadiazole ring, typically in the δ 160-175 ppm range.[6]
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Nitrophenyl Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded, as will the carbon attached to the oxadiazole ring. The other aromatic carbons will appear in the typical δ 120-140 ppm region.
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Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the nitrophenyl and oxadiazole rings, results in characteristic absorption bands.
Protocol:
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Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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Sample Preparation: Prepare a dilute solution of the compound of known concentration.
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Data Acquisition: Record the absorption spectrum over a range of ~200-500 nm using a dual-beam UV-Vis spectrophotometer.
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Expected Spectrum: The spectrum is expected to show strong absorption bands characteristic of the nitroaromatic system. A prominent absorption maximum (λmax) is anticipated in the range of 250-350 nm, corresponding to π→π* transitions within the conjugated system.
Thermal Stability Analysis
Principle: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of a compound. This is particularly important for nitro-containing compounds, which can be energetic.[9]
Protocol:
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Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an appropriate TGA or DSC pan (e.g., aluminum).
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Instrumentation: Use a calibrated TGA-DSC instrument.
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Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-500 °C).
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Expected TGA Profile: The TGA curve will show the percentage of weight loss as a function of temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will occur.
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Expected DSC Profile: The DSC curve will show heat flow. An endothermic peak corresponding to the melting point should be observed around 162-164 °C. At higher temperatures, a sharp exothermic peak will indicate the onset of thermal decomposition. For related nitro-oxadiazole compounds, decomposition temperatures can be high, often exceeding 250 °C, indicating significant thermal stability.[9]
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[3]
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a well-defined heterocyclic compound with predictable physicochemical properties derived from its constituent aromatic and heteroaromatic rings. Its thermal stability and defined lipophilicity make it a valuable building block for further synthetic elaboration in drug discovery and materials science. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive characterization of this compound, ensuring high standards of scientific integrity and reproducibility for researchers in the field.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-nitrophenyl)-1,2,4-oxadiazole
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and material scientists on the synthesis and definitive structural elucidation of 3-(4-nitrophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, recognized for its ability to act as a bioisosteric replacement for ester and amide groups, thereby improving metabolic stability and pharmacokinetic profiles.[1][2] The inclusion of a nitrophenyl group introduces specific electronic and steric properties that significantly influence molecular packing and intermolecular interactions, making its precise structural characterization essential for rational drug design and crystal engineering.[3]
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a self-validating framework for analysis, from initial synthesis to the final interpretation of crystallographic data. While a published crystal structure for the title compound is not available as of this writing, this guide establishes a complete workflow and utilizes data from the closely related analogue, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole , as an authoritative exemplar for data interpretation and analysis.[4]
Part 1: Synthesis and Crystallization
The journey to structural analysis begins with the synthesis of high-purity material suitable for single-crystal growth. The most reliable and common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.
Rationale for Synthetic Pathway
The chosen pathway involves two key stages: the formation of an amidoxime from a nitrile, and its subsequent acylation and cyclization. This method is favored for its high yields and the relative stability of the intermediates. The starting materials, 4-nitrobenzonitrile and hydroxylamine, are readily available. The cyclization is typically achieved by heating with an appropriate acid chloride or anhydride.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Step 1: Synthesis of 4-nitrobenzamidoxime
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To a stirred solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in ethanol/water (3:1), add 4-nitrobenzonitrile (1.0 eq).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the residue into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitrobenzamidoxime. Characterize via ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of this compound
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Suspend the 4-nitrobenzamidoxime (1.0 eq) in an excess of triethyl orthoformate.
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Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
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Heat the mixture to reflux for 3-5 hours, monitoring by TLC. The orthoformate serves as both the acylating agent and a dehydrating agent.
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After cooling, evaporate the excess triethyl orthoformate under reduced pressure.
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Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure this compound.[5]
Protocol: Single Crystal Growth
The growth of a high-quality single crystal is the most critical and often challenging step. Slow evaporation is the most effective technique for compounds of this nature.
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Dissolve the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., Dichloromethane or Acetone) and a poor solvent (e.g., Hexane or Methanol) is ideal.
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Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
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Cover the vial with a cap, pierced with a few small holes using a needle to allow for slow evaporation.
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Place the vial in a vibration-free environment at a constant temperature.
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Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6] The workflow provides unambiguous proof of structure, bond lengths, bond angles, and reveals the intricate network of intermolecular interactions governing the crystal packing.
Experimental Workflow for SC-XRD
The following diagram outlines the logical flow of a complete single-crystal X-ray diffraction experiment.
Detailed Protocol: Data Collection and Refinement
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Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion.
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Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker SMART APEXII CCD).[4] A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for factors such as absorption (e.g., multi-scan correction using SADABS).[4]
-
Structure Solution and Refinement: The structure is solved using software like SHELXTL.[4] Direct methods are typically used to determine the initial atomic positions. The structural model is then refined using a full-matrix least-squares method against the F² data. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Part 3: Analysis and Interpretation of the Crystal Structure
While the specific data for this compound is pending publication, we can predict its key structural features and analyze its packing by examining the crystal structure of its analogue, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole .[4]
Exemplar Crystallographic Data
The following table summarizes the crystallographic data for the exemplar compound. A researcher analyzing the title compound would expect to generate a similar table.
| Parameter | 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole [4] |
| Chemical Formula | C₁₄H₇Cl₂N₃O₃ |
| Formula Weight | 336.13 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.5272 (5) |
| b (Å) | 6.5362 (2) |
| c (Å) | 15.6880 (5) |
| V (ų) | 1387.08 (8) |
| Z | 4 |
| T (K) | 296 |
| R[F² > 2σ(F²)] | 0.048 |
| wR(F²) | 0.091 |
| Goodness-of-fit (S) | 1.06 |
Molecular Geometry
The core structure consists of a central 1,2,4-oxadiazole ring linked to a 4-nitrophenyl ring. A key feature to analyze is the planarity of the system. In the exemplar structure, the dihedral angle between the nitrophenyl ring and the central oxadiazole ring is small (4.0 (2)°), indicating a nearly co-planar arrangement.[4] This planarity facilitates π-system conjugation. The nitro group itself is slightly twisted out of the plane of its attached benzene ring.[4] Similar torsional angles are expected for the title compound and are critical for understanding electronic delocalization and potential for π-π interactions.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. In electron-deficient systems like this, C-H···N and C-H···O hydrogen bonds, as well as π-π stacking, are the dominant forces.
In the analogue structure, molecules are linked into chains by C—H⋯N hydrogen bonds, where a hydrogen atom from a phenyl ring interacts with a nitrogen atom of the oxadiazole ring on an adjacent molecule.[4]
To visualize and quantify these interactions, Hirshfeld surface analysis is an indispensable tool. It maps the close contacts in a crystal, providing a detailed picture of the forces holding the structure together.
The diagram below illustrates the key intermolecular forces anticipated to stabilize the crystal lattice of this compound.
Conclusion
This guide has outlined the essential, state-of-the-art workflow for the synthesis and definitive structural characterization of this compound. By following these self-validating protocols, researchers can ensure the generation of high-quality, reliable data. The analysis, grounded in the principles of crystallography and exemplified by a closely related structure, demonstrates how to interpret molecular geometry and the crucial supramolecular interactions that define the solid-state architecture. This detailed structural knowledge is paramount for advancing the use of nitrophenyl-oxadiazoles in medicinal chemistry and materials science, enabling the design of next-generation compounds with optimized properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Compound 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole - Chemdiv [chemdiv.com]
- 6. chemsynthesis.com [chemsynthesis.com]
CAS number and IUPAC name for 3-(4-nitrophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to 3-(4-nitrophenyl)-1,2,4-oxadiazole: Synthesis, Properties, and Applications for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical biology and drug discovery sectors. The 1,2,4-oxadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its current and potential applications. It is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, evaluation, and development of novel therapeutics based on the oxadiazole framework.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity in a research setting is a thorough understanding of its identity and physical characteristics. This compound is unambiguously identified by its IUPAC name and CAS number.[1][2]
-
IUPAC Name: this compound[1]
-
Synonyms: 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-; 3-(4-nitro-phenyl)-[1][2][3]oxadiazole[1]
The key physicochemical parameters, crucial for predicting its behavior in biological and chemical systems, are summarized below. These values are computationally derived and provide a strong basis for experimental design, such as solvent selection and assay development.
| Property | Value | Source |
| Molecular Weight | 191.14 g/mol | [1][3] |
| Topological Polar Surface Area (TPSA) | 82.06 Ų | [3] |
| LogP (octanol-water partition coefficient) | 1.64 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most prevalent and reliable method involves the cyclocondensation reaction between an amidoxime and a carboxylic acid derivative (such as an acyl chloride or ester), or a related carbonyl compound.
The logical and field-proven approach for synthesizing this compound involves the reaction of 4-nitrobenzamidoxime with a formylating agent or equivalent. However, a more common general route for 3-substituted-1,2,4-oxadiazoles is the reaction of an amidoxime with an appropriate acyl chloride. For the title compound, the key precursors are a benzamidine derivative derived from 4-nitrobenzonitrile and a reagent to form the oxadiazole ring.
A highly efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of gem-dibromomethylarenes with amidoximes, which provides excellent yields.[4] A more traditional and widely applicable pathway is the coupling of a carboxylic acid and an amidoxime, followed by cyclodehydration.
Caption: General Synthetic Workflow for this compound.
Mechanistic Insight: The synthesis proceeds in two key stages. First, the nitrile group of 4-nitrobenzonitrile is reacted with hydroxylamine to form the corresponding amidoxime intermediate. This step creates the N-C-N backbone and introduces the crucial N-OH group. The second stage is the cyclocondensation reaction. The amidoxime reacts with an orthoester like triethyl orthoformate, which serves as a source of the final carbon atom for the heterocyclic ring. The reaction is typically acid-catalyzed and driven by heating, which facilitates the elimination of water and ethanol to form the stable, aromatic 1,2,4-oxadiazole ring.
Applications in Drug Discovery and Chemical Biology
The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry due to its favorable pharmacological properties.[4] It is considered a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of this heterocycle exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[4][5]
The this compound molecule itself can be viewed from two perspectives in a drug discovery context:
-
As a Bioactive Scaffold: The nitrophenyl group is a known pharmacophore in various drug classes. Compounds featuring a nitrophenyl-oxadiazole core have been investigated for several therapeutic applications. For instance, related 1,3,4-oxadiazole derivatives bearing a nitrophenyl moiety have been explored for their anticancer and antimicrobial activities.[6][7] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the oxadiazole ring, which can be critical for binding to biological targets.
-
As a Synthetic Intermediate: The true power of this molecule for drug development professionals often lies in its potential for further elaboration. The nitro group is a versatile chemical handle that can be readily reduced to an amine. This resulting aniline derivative opens up a vast chemical space for modification via amide coupling, sulfonamide formation, or other amine-based chemistries, allowing for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Role as a versatile intermediate in discovery chemistry workflow.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis based on established chemical principles for 1,2,4-oxadiazole formation. The trustworthiness of this protocol is based on its foundation in fundamental, widely published heterocyclic synthesis reactions.
Objective: To synthesize this compound from 4-nitrobenzaldehyde.
Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime
-
Reagents & Equipment: 4-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water, magnetic stirrer, round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve 10.0 g of 4-nitrobenzaldehyde in 100 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 5.0 g of hydroxylamine hydrochloride and 3.0 g of sodium hydroxide in 25 mL of water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde dropwise with stirring.
-
Attach a reflux condenser and heat the mixture at reflux for 1 hour.
-
Allow the reaction to cool to room temperature, then pour it into 300 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry to yield 4-nitrobenzaldehyde oxime.
-
Step 2: Oxidative Cyclization to this compound
This step involves the in-situ generation of a nitrile oxide from the oxime, which then reacts with a cyanide source. A well-documented method for such transformations utilizes an oxidizing agent like N-Bromosuccinimide (NBS).
-
Reagents & Equipment: 4-nitrobenzaldehyde oxime, sodium cyanide, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), magnetic stirrer, round-bottom flask, ice bath.
-
Procedure:
-
CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve 5.0 g of 4-nitrobenzaldehyde oxime and 1.5 g of sodium cyanide in 50 mL of DMF in a 100 mL round-bottom flask and cool the mixture in an ice bath.
-
Slowly add 5.5 g of N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 250 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
-
Store in a cool, dry, well-sealed container away from incompatible materials.
Conclusion
This compound is more than a simple chemical entity; it is a strategic building block for advanced research in medicinal chemistry and drug discovery. Its well-defined properties, accessible synthetic routes, and the chemical versatility of the nitrophenyl group make it an invaluable tool. This guide provides the core technical knowledge required for its synthesis, handling, and strategic application, empowering researchers to leverage the full potential of the privileged 1,2,4-oxadiazole scaffold in their quest for novel therapeutic agents.
References
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- 2. This compound | 16013-14-2 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Oxadiazole Core in Modern Drug Discovery
The 1,2,4-oxadiazole ring system, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its significance stems from its role as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] This unique characteristic has propelled the incorporation of the 1,2,4-oxadiazole motif into a wide array of therapeutic agents, spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[3][4][5] First synthesized in 1884 by Tiemann and Krüger, the journey of this heterocycle from a chemical curiosity to a cornerstone of drug design is a testament to the enduring value of synthetic methodology.[6][3] This in-depth guide provides a comprehensive overview of the principal synthetic strategies for 1,2,4-oxadiazole derivatives, with a focus on the underlying mechanisms, practical experimental protocols, and modern advancements that have shaped the field.
Core Synthetic Strategies: A Tale of Two Pathways
The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two classical and highly versatile approaches: the acylation and cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between these pathways is often dictated by the desired substitution pattern and the availability of starting materials.
The Amidoxime Route: A Workhorse of 1,2,4-Oxadiazole Synthesis
The most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[3][7] This pathway is favored for its reliability and the vast commercial availability of both amidoximes and carboxylic acids.
Mechanism and Rationale: The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to afford the 1,2,4-oxadiazole ring. The cyclization is often the most challenging step and can be promoted by heat or the use of a dehydrating agent.[8]
Caption: The general workflow of the amidoxime route to 1,2,4-oxadiazoles.
Experimental Protocol: A Two-Step Synthesis from Amidoximes and Acyl Chlorides
This protocol outlines a general two-step procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Step 1: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine, pyridine; 1.1 eq).
-
Slowly add the acyl chloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 4-12 hours. The progress of the cyclization can be monitored by TLC.
-
Alternatively, the cyclization can be promoted at lower temperatures by the addition of a dehydrating agent like phosphorus pentoxide or by using a catalyst such as tetrabutylammonium fluoride (TBAF).[9]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
The 1,3-Dipolar Cycloaddition Route: A Convergent Approach
An alternative and elegant strategy for the synthesis of 1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[3][10] This method is particularly useful for accessing 1,2,4-oxadiazoles with specific substitution patterns that may be challenging to obtain via the amidoxime route.
Mechanism and Rationale: Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles, such as nitriles. The reaction is believed to proceed via a concerted mechanism, leading to the formation of the five-membered heterocyclic ring in a single step. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl halides or by the dehydration of nitroalkanes.
Caption: The convergent 1,3-dipolar cycloaddition pathway to 1,2,4-oxadiazoles.
Modern Synthetic Innovations: Enhancing Efficiency and Scope
While the classical methods remain robust, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally benign synthetic protocols.
One-Pot Syntheses: Streamlining the Process
One-pot procedures that combine multiple reaction steps without the isolation of intermediates have gained considerable traction.[8][11][12] These methods offer several advantages, including reduced reaction times, simplified workup procedures, and higher overall yields. A notable example is the one-pot synthesis of 1,2,4-oxadiazoles directly from nitriles, hydroxylamine, and carboxylic acids or aldehydes.[11][13]
Experimental Protocol: A One-Pot Synthesis from Nitriles, Hydroxylamine, and Aldehydes [12]
-
To a mixture of the nitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine; 2.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the amidoxime in situ.
-
Add the aldehyde (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux for 6-12 hours. In this process, one molecule of the aldehyde acts as a substrate, while a second molecule serves as an oxidant for the initially formed 4,5-dihydro-1,2,4-oxadiazole intermediate.[12]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[14][15] In the context of 1,2,4-oxadiazole synthesis, microwave-assisted methods can significantly reduce reaction times from hours to minutes and often lead to improved yields.[15][16]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Amidoxime Route | Amidoximes, Carboxylic Acid Derivatives | O-Acylamidoximes | Wide substrate scope, readily available starting materials, reliable. | Often requires a separate cyclodehydration step, which can require harsh conditions. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides (or precursors), Nitriles | None (concerted) | Convergent, allows for diverse substitution patterns. | Nitrile oxides can be unstable and require in situ generation. |
| One-Pot Syntheses | Nitriles, Hydroxylamine, Carboxylic Acids/Aldehydes | Amidoximes (in situ) | High efficiency, reduced waste, simplified workup. | Optimization of reaction conditions for multiple steps can be challenging. |
| Microwave-Assisted Synthesis | Various (applicable to other routes) | Varies | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
Conclusion: A Continuously Evolving Synthetic Landscape
The synthesis of 1,2,4-oxadiazole derivatives has evolved significantly from its classical origins. The foundational amidoxime and 1,3-dipolar cycloaddition routes continue to be indispensable tools for synthetic chemists. However, the drive for greater efficiency and sustainability has led to the development of innovative one-pot and microwave-assisted methodologies. As the demand for novel therapeutic agents containing this privileged scaffold continues to grow, further advancements in the synthesis of 1,2,4-oxadiazoles are anticipated, empowering researchers in their quest to address unmet medical needs.
References
- 1. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soc.chim.it [soc.chim.it]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Whitepaper: A Practical Guide to the Preliminary Biological Screening of Nitrophenyl-Substituted Oxadiazoles
Preamble: The Rationale for Focusing on Nitrophenyl-Substituted Oxadiazoles
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore capable of engaging in various non-bonded interactions like hydrogen bonds.[1] This five-membered heterocyclic ring is present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The introduction of a nitrophenyl moiety to this scaffold is a deliberate strategic choice. The nitro group, being a potent electron-withdrawing group, can significantly modulate the electronic properties of the entire molecule, often enhancing its biological efficacy.[3] This guide provides a comprehensive framework for conducting the essential preliminary biological screens on this promising class of compounds, grounded in established protocols and scientific reasoning.
Part 1: Synthesis of the Core Scaffold - A Prerequisite for Screening
Before any biological evaluation can commence, the target compounds must be synthesized with high purity. A common and efficient route to obtaining a library of nitrophenyl-substituted oxadiazoles involves a multi-step synthesis starting from a substituted nitrobenzoic acid.[4][5] The primary objective is to create a versatile intermediate, typically a 2-thiol, which can then be alkylated to generate a diverse set of derivatives for screening.
Workflow for Synthesis of 5-(Nitrophenyl)-1,3,4-Oxadiazole Derivatives
The following diagram outlines a frequently employed synthetic pathway. The causality is clear: each step builds upon the last to construct the final heterocyclic system. Esterification activates the carboxylic acid, conversion to a hydrazide provides the necessary N-N bond for cyclization, and the reaction with carbon disulfide forms the stable oxadiazole-thiol ring, which is the key intermediate for diversification.[6]
Caption: General synthetic route for S-substituted nitrophenyl-oxadiazoles.
Characterization using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry is a mandatory quality control step to confirm the structure of all synthesized compounds before proceeding to biological assays.[4][5]
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms.[7] Oxadiazole derivatives have shown considerable promise in this area.[1] The screening process is typically biphasic: a primary qualitative screen to identify active compounds, followed by a quantitative assay to determine the potency.
Primary Screening: Agar Well Diffusion Method
Causality and Rationale: The agar well diffusion method is a robust, cost-effective, and high-throughput initial screen.[8] Its principle is straightforward: a compound's ability to inhibit microbial growth is visualized as a clear zone of inhibition around a well containing the compound in a solidified agar plate uniformly seeded with a test microorganism. The size of this zone provides a qualitative measure of the compound's activity. This method allows for the rapid testing of a large library of derivatives to quickly triage and identify "hits."
Detailed Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5×10⁸ CFU/mL) of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) in a suitable broth like Mueller Hinton Broth (MHB).[8][9]
-
Plate Preparation: Uniformly swab the standardized inoculum onto the surface of Mueller Hinton Agar (MHA) plates.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.
-
Compound Loading: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).[8] Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Controls: Include a negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic like Ciprofloxacin or Gentamycin).[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antibacterial activity.
Secondary Screening: Broth Microdilution for MIC Determination
Causality and Rationale: Compounds showing promising activity in the primary screen must be evaluated quantitatively. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10] This assay provides a precise measure of potency, which is crucial for structure-activity relationship (SAR) studies and for comparing novel compounds to existing drugs.[11]
Detailed Experimental Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each "hit" compound in MHB. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Addition: Add the standardized bacterial inoculum (adjusted to a final concentration of ~5×10⁵ CFU/mL in the wells) to each well.
-
Controls:
-
Growth Control: Wells containing only MHB and the inoculum (no compound).
-
Sterility Control: Wells containing only MHB (no inoculum or compound).
-
Positive Control: A standard antibiotic undergoing the same serial dilution.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading absorbance on a plate reader.
Data Presentation: Antimicrobial Activity
Quantitative data from the MIC assay should be tabulated for clear comparison.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| NPO-01 | -CH₃ | 16 | 64 | 1 |
| NPO-02 | -C₂H₅ | 8 | 32 | 1 |
| NPO-03 | -Cl-Ph | 4 | 16 | 1 |
Part 3: Antifungal Activity Screening
Fungal infections, particularly those caused by resistant strains of Candida and Aspergillus, are a growing medical concern.[12] Oxadiazoles have demonstrated notable antifungal properties, often by interfering with ergosterol biosynthesis pathways.[1] The screening methodology parallels antimicrobial testing but is adapted for fungal pathogens.
Causality and Rationale: The broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., M27-A3 for yeasts), is the preferred method for determining the MIC of antifungal compounds.[12][13] This standardized approach ensures reproducibility and allows for meaningful comparison of results across different studies. The choice of medium (RPMI-1640) and inoculum preparation is critical for achieving consistent fungal growth.[14]
Detailed Experimental Protocol:
-
Inoculum Preparation: Culture fungal strains (e.g., Candida albicans, Aspergillus niger) on an appropriate agar like Sabouraud Dextrose Agar (SDA).[14] Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final testing inoculum of approximately 0.5-2.5 x 10³ CFU/mL.[14]
-
Plate Setup: Perform two-fold serial dilutions of the test compounds in a 96-well plate containing RPMI-1640 medium.
-
Inoculation & Controls: Add the final fungal inoculum to each well. Include growth, sterility, and positive controls (e.g., Fluconazole, Amphotericin B).[12][13]
-
Incubation: Incubate the plates at 35°C. Incubation times are typically longer than for bacteria, ranging from 24-48 hours for yeasts and potentially longer for molds.[14]
-
MIC Determination: The MIC is the lowest compound concentration that causes a significant inhibition of growth (often ≥50% or ≥90%) compared to the growth control.
Part 4: Anticancer Activity Screening (Cytotoxicity)
The ultimate goal of many drug discovery programs is the development of novel anticancer agents.[15] A fundamental preliminary screen involves assessing the general cytotoxicity of a compound against various cancer cell lines. The MTT assay is a widely adopted, reliable, and quantitative colorimetric assay for this purpose.[16]
Principle: The MTT Assay
Causality and Rationale: The assay's logic is based on cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates a loss of cell viability, or cytotoxicity, induced by the test compound.[16]
Workflow for the MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol (for Adherent Cells):
-
Cell Seeding: Harvest and count cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer). Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
Cell Treatment: Prepare serial dilutions of the nitrophenyl-substituted oxadiazoles in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., 0.1% DMSO in medium) and untreated control wells. Incubate for a specified period, typically 48 or 72 hours.[18]
-
MTT Addition: Following incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light.[17]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
Data Analysis and Presentation
The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting % Cell Viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticancer Activity
| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| NPO-01 | -CH₃ | 45.2 | > 100 | 0.8 |
| NPO-02 | -C₂H₅ | 31.8 | 89.4 | 0.8 |
| NPO-03 | -Cl-Ph | 9.5 | 22.1 | 0.8 |
Conclusion
This guide outlines the foundational screening cascade for evaluating nitrophenyl-substituted oxadiazoles. The described protocols for antimicrobial, antifungal, and anticancer screening provide a robust and validated starting point for any research program. Positive results, or "hits," from this preliminary phase are not an end but a beginning. They justify progression to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, which are the subsequent, critical steps on the long path of drug development.
References
- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 9. [PDF] Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. repository.brieflands.com [repository.brieflands.com]
- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Blueprint: A Technical Guide to the Computational Modeling of 3-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Rationale for Computational Scrutiny of a Privileged Scaffold
The 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities. When appended with a 4-nitrophenyl group, the resulting molecule, 3-(4-nitrophenyl)-1,2,4-oxadiazole, presents a unique electronic and structural profile. The nitro group, being a strong electron-withdrawing moiety, significantly influences the molecule's electrostatic potential and reactivity, making it a compelling candidate for drug discovery endeavors.[1] This technical guide provides a comprehensive framework for the computational modeling of this compound, offering researchers a strategic pathway to elucidate its therapeutic potential. We will delve into a multi-faceted computational workflow, from quantum mechanical characterization to the prediction of its behavior within a biological system. This document is not a rigid protocol but rather a blueprint, designed to be adapted and built upon, fostering a deeper understanding of this promising molecular entity.
Part 1: Quantum Chemical Characterization - Understanding the Molecule's Intrinsic Properties
A thorough understanding of a molecule's electronic structure is fundamental to predicting its behavior. Density Functional Theory (DFT) offers a robust and computationally efficient method to probe the intrinsic properties of this compound.
Experimental Protocol: DFT-Based Molecular Property Calculation
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6 method) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Rationale: To find the lowest energy conformation of the molecule.
-
Method: Employ a hybrid functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[2][3]
-
Basis Set: Utilize a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions to accurately describe the electron distribution, especially for the nitro group, and polarization functions for more accurate bonding descriptions.[4]
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Output Analysis: Confirm that the optimization has converged by ensuring the absence of imaginary frequencies in the subsequent frequency calculation.
-
-
Frequency Analysis:
-
Rationale: To confirm the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic properties.
-
Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a local minimum.
-
-
Electronic Properties Calculation:
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5][6][7]
-
Extract the HOMO and LUMO energies from the DFT output. A smaller energy gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP):
-
Rationale: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[8][9][10][11] This is critical for predicting non-covalent interactions with biological targets.
-
Generate the MEP surface, where red regions indicate negative electrostatic potential (nucleophilic) and blue regions indicate positive electrostatic potential (electrophilic).
-
-
Data Presentation: Calculated Quantum Chemical Properties
| Property | Calculated Value | Significance |
| HOMO Energy | (Example Value) eV | Indicates electron-donating ability |
| LUMO Energy | (Example Value) eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Example Value) eV | Relates to chemical reactivity and stability[5] |
| Dipole Moment | (Example Value) Debye | Indicates overall polarity of the molecule |
Visualization: Quantum Chemical Workflow
Part 2: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule to a biological target.[8][12][13][14][15] Given the prevalence of oxadiazole derivatives in anticancer drug discovery, we will use the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as an exemplary target.[12][16][17]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Start with the DFT-optimized structure of this compound.
-
Use AutoDock Tools to assign Gasteiger charges and merge non-polar hydrogens.
-
Save the prepared ligand in the PDBQT format.
-
-
Receptor Preparation:
-
Rationale: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Download the crystal structure of EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank.[12]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Save the prepared receptor in the PDBQT format.
-
-
Grid Box Definition:
-
Rationale: To define the search space for the docking simulation, typically centered on the known active site of the receptor.
-
Identify the active site of EGFR. This can be done by examining the position of the co-crystallized ligand in the original PDB file.
-
Define the center and dimensions of the grid box to encompass the entire active site.
-
-
Docking Simulation:
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[8][18]
-
Execution: Run the docking simulation using the prepared ligand and receptor files, along with the grid box parameters.
-
Output: The simulation will generate multiple binding poses ranked by their binding affinity (in kcal/mol).
-
-
Results Analysis:
-
Binding Affinity: The more negative the binding affinity, the stronger the predicted interaction.
-
Binding Pose: Visualize the top-ranked binding poses in a molecular visualization software (e.g., PyMOL, Chimera).[8][15]
-
Intermolecular Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's active site residues.
-
Data Presentation: Predicted Binding Interactions with EGFR
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| 1 | (Example: -8.5) | Met769, Gln767 | Hydrogen Bond[12] |
| 1 | (Example: -8.5) | Leu768, Ala719 | Hydrophobic Interaction |
| 2 | (Example: -8.2) | Thr766 | Hydrogen Bond[12] |
Visualization: Molecular Docking Workflow
Part 3: Molecular Dynamics Simulation - Assessing Stability and Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[5][10][19][20][21][22] This allows for an assessment of the stability of the predicted binding pose and an exploration of the conformational changes that may occur upon ligand binding.
Experimental Protocol: MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Rationale: To create a solvated and neutralized system that mimics physiological conditions.
-
Take the top-ranked docked pose of the this compound-EGFR complex.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Force Field Parameterization:
-
Rationale: To assign parameters that describe the potential energy of the system.
-
Use a standard protein force field (e.g., AMBER, CHARMM).
-
Generate parameters for the ligand using a tool like Antechamber or CGenFF.
-
-
Minimization and Equilibration:
-
Rationale: To relax the system and bring it to the desired temperature and pressure.
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Rationale: To generate a trajectory of the system's dynamics over a significant timescale.
-
Run the MD simulation for a sufficient duration (e.g., 100 ns or more) to allow for the system to explore relevant conformational states.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD):
-
Rationale: To assess the stability of the protein and the ligand's binding pose over time.
-
Calculate the RMSD of the protein backbone and the ligand relative to their initial positions. A stable RMSD indicates a stable complex.
-
-
Root Mean Square Fluctuation (RMSF):
-
Rationale: To identify flexible regions of the protein.
-
Calculate the RMSF of individual residues to see how they fluctuate during the simulation.
-
-
Hydrogen Bond Analysis:
-
Rationale: To determine the persistence of key hydrogen bonds identified in the docking study.
-
Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
-
Data Presentation: Key Metrics from MD Simulation
| Metric | Observation | Interpretation |
| Protein RMSD | Stable fluctuation around a low value | The overall protein structure is stable. |
| Ligand RMSD | Stable fluctuation within the binding pocket | The ligand remains bound in a stable conformation. |
| Key Hydrogen Bonds | High occupancy throughout the simulation | The hydrogen bonds are stable and contribute significantly to binding. |
Visualization: MD Simulation Workflow
Part 4: ADMET Prediction - Assessing Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures.[17][23][24][25][26] In silico methods provide a rapid and cost-effective way to predict these properties.
Experimental Protocol: In Silico ADMET Prediction
-
Input:
-
The 2D or 3D structure of this compound.
-
-
Software/Web Servers:
-
Utilize online platforms such as SwissADME, pkCSM, or ADMETlab.[26]
-
-
Properties to Predict:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA).
-
Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier (BBB) penetration, CYP450 inhibition.
-
Drug-Likeness: Lipinski's rule of five, Veber's rule.
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
Analysis:
-
Compare the predicted properties to the acceptable ranges for orally bioavailable drugs.
-
Identify potential liabilities that may need to be addressed through chemical modification.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 191.14 g/mol [27] | < 500 g/mol | Pass |
| logP | (Example Value) | < 5 | Pass |
| H-bond Donors | 0 | ≤ 5 | Pass |
| H-bond Acceptors | 4 | ≤ 10 | Pass |
| TPSA | (Example Value) Ų | < 140 Ų | Pass |
| BBB Penetration | (Example: No) | - | Favorable for peripherally acting drugs |
| CYP2D6 Inhibition | (Example: Yes) | - | Potential for drug-drug interactions |
| AMES Toxicity | (Example: No) | - | Non-mutagenic |
Conclusion: A Synergistic Computational Approach
The computational modeling of this compound, as outlined in this guide, provides a powerful, multi-pronged strategy to unlock its therapeutic potential. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a holistic understanding of this molecule, from its fundamental electronic properties to its dynamic interactions within a biological system. This in silico blueprint serves as a robust starting point for further experimental validation and lead optimization, ultimately accelerating the journey of this promising scaffold from a computational concept to a potential clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. ijopaar.com [ijopaar.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular electrostatic potential studies on some nitroimidazolyl and nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecular docking analysis of the tumor protein beta arrestin-1 with oxadiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Legacy of the 1,2,4-Oxadiazole: A Journey Through a Century of Synthesis and Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Heterocycle of Enduring Interest
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a testament to the enduring power of fundamental organic chemistry and its profound impact on modern drug discovery. First unveiled to the scientific world in 1884, this unassuming scaffold has traversed a remarkable journey from a curiosity of 19th-century chemical exploration to a cornerstone of contemporary medicinal chemistry.[1][2] Its unique bioisosteric properties, serving as a stable surrogate for ester and amide functionalities, have cemented its role in the design of novel therapeutics across a wide spectrum of diseases.[3] This guide provides an in-depth exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis, offering a technical narrative for the researchers and scientists who continue to unlock its potential.
The Genesis: Tiemann and Krüger's Pioneering Synthesis
The story of the 1,2,4-oxadiazole begins in 1884 with the seminal work of German chemists Ferdinand Tiemann and P. Krüger.[1][2] Their pioneering synthesis, a landmark in heterocyclic chemistry, involved the reaction of amidoximes with acyl chlorides. This foundational method, while effective, often resulted in the formation of a mixture of products.[1] Initially, the structure was misidentified and referred to as "azoxime" or "furo[ab1]diazole".[1] It wasn't until nearly eight decades later that the true potential of the 1,2,4-oxadiazole ring began to be appreciated, spurred by the discovery of its photochemical rearrangement to other heterocyclic systems.[1]
The Classical Cornerstones: Two Pillars of 1,2,4-Oxadiazole Synthesis
For much of the 20th century, the synthesis of 1,2,4-oxadiazoles was dominated by two principal and robust methodologies that remain relevant to this day: the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.
The Amidoxime Route: A Versatile and Time-Tested Approach
The most widely employed method for constructing the 1,2,4-oxadiazole ring is the heterocyclization of an amidoxime with a carboxylic acid or its derivatives.[2][4] This approach can be conceptualized as a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[2]
Mechanism and Causality: The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate, which can sometimes be isolated, then undergoes a thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole ring. The choice of acylating agent and reaction conditions significantly influences the efficiency and outcome of the synthesis.
Experimental Protocol: Classical Synthesis from an Amidoxime and Acyl Chloride
Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole via the classical Tiemann and Krüger methodology.
Materials:
-
Aryl or alkyl amidoxime
-
Aryl or alkyl acyl chloride
-
Pyridine or a tertiary amine base
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amidoxime Dissolution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidoxime (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Base Addition: Add the base, such as pyridine (1.1 to 1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 to 1.1 equivalents) to the stirring solution. The reaction may be exothermic, and cooling in an ice bath might be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the O-acylamidoxime intermediate may be observed initially, followed by its conversion to the final 1,2,4-oxadiazole.
-
Cyclization: Upon completion of the acylation, the cyclization can be promoted by heating the reaction mixture to reflux or by stirring at an elevated temperature. The optimal temperature and reaction time will depend on the specific substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.
Diagram: Generalized Mechanism of 1,2,4-Oxadiazole Synthesis from an Amidoxime
Caption: General mechanism for the synthesis of 1,2,4-oxadiazoles from amidoximes.
The 1,3-Dipolar Cycloaddition Route: A Convergent Approach
The second classical pillar of 1,2,4-oxadiazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[1][2] This method offers a convergent approach to the heterocycle, with the two components coming together to form the five-membered ring in a single step.
Mechanism and Causality: Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions. The reaction with a nitrile provides a direct route to the 1,2,4-oxadiazole core. However, this method can be limited by the reactivity of the nitrile's triple bond and the propensity of the nitrile oxide to dimerize, leading to the formation of undesired byproducts such as 1,2,5-oxadiazole-2-oxides (furoxans).[1]
Experimental Protocol: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis
Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole via a 1,3-dipolar cycloaddition.
Materials:
-
Aldoxime (precursor for nitrile oxide)
-
Nitrile
-
Oxidizing agent (e.g., N-Chlorosuccinimide, Sodium hypochlorite)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Standard laboratory glassware
Procedure:
-
Nitrile Oxide Generation (In Situ): In a round-bottom flask, dissolve the aldoxime (1.0 equivalent) in the anhydrous solvent. Add the oxidizing agent portion-wise at a controlled temperature (often 0 °C to room temperature) to generate the intermediate hydroximoyl chloride.
-
Base Addition: Add the base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture to facilitate the in situ formation of the nitrile oxide via dehydrohalogenation.
-
Nitrile Addition: Introduce the nitrile (1.0 to 1.5 equivalents) to the reaction mixture containing the freshly generated nitrile oxide.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the 1,2,4-oxadiazole product.
-
Work-up: Once the reaction is complete, filter off any precipitated salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by recrystallization or column chromatography.
Diagram: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis
References
safety and toxicity information for 3-(4-nitrophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Safety and Toxicity of 3-(4-Nitrophenyl)-1,2,4-oxadiazole
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive analysis of the known and inferred safety and toxicological profile of this compound (CAS No: 16013-14-2). Given the limited direct toxicological data for this specific molecule, this guide synthesizes information from its official hazard classification, data on close structural analogues, and established toxicological principles for its key chemical features. This approach, rooted in structure-activity relationship (SAR) analysis, is a cornerstone of modern chemical safety assessment and drug development, providing a robust framework for risk evaluation in the absence of exhaustive empirical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-informed understanding to ensure safe handling and anticipate potential biological liabilities.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group. The oxadiazole core is recognized as a bioisostere for esters and amides, making its derivatives common scaffolds in medicinal chemistry for a wide range of biological activities.[1][2] The presence of the 4-nitrophenyl moiety, however, introduces specific toxicological considerations that are critical for risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 16013-14-2 | [3][4] |
| Molecular Formula | C₈H₅N₃O₃ | [3][5] |
| Molecular Weight | 191.14 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(p-Nitrophenyl)-1,2,4-oxadiazole | [4] |
| Storage | Recommended at 2-8°C |[4] |
Hazard Identification and GHS Classification
Regulatory information provides a foundational understanding of a chemical's acute hazards. According to notifications made to the European Chemicals Agency (ECHA), this compound has a harmonized GHS classification that indicates significant acute and local hazards.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source: ECHA C&L Inventory[3]
Further insight can be gained from the Safety Data Sheet (SDS) of the structural isomer, 3-(3-nitrophenyl)-1,2,4-oxadiazole . This closely related analogue is also classified as a skin and eye irritant (Category 2) and additionally as a Specific Target Organ Toxicant for single exposure (STOT SE 3), causing respiratory tract irritation.[6] It is scientifically prudent to assume that the para-isomer may elicit similar respiratory effects upon inhalation of dusts or aerosols.
Protocols for Safe Handling, Storage, and PPE
A rigorous approach to handling is essential. The following protocols are derived from official precautionary statements and best practices for handling nitroaromatic compounds.[3][6]
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, preparing solutions), a certified chemical fume hood is mandatory.[6]
-
Eye Protection: Wear chemical safety goggles with side shields, conforming to EN166 or NIOSH standards.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) tested according to EN374. Inspect gloves for integrity before each use and replace them immediately if compromised.[7]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashing, consider additional protective clothing.[6]
-
Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6]
Safe Handling and Hygiene Workflow
The following workflow diagram illustrates the critical steps for minimizing exposure during routine laboratory use.
Caption: Workflow for the safe handling of this compound.
Storage and Incompatibility
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6] A recommended storage temperature is 2-8°C.[4] Store away from incompatible materials and foodstuff containers.[6]
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
Toxicological Profile and Mechanistic Insights
While specific toxicology studies on this compound are not publicly available, a robust toxicological assessment can be constructed based on its structural alerts and data from related compounds.
Acute Toxicity & Irritation
The compound is officially classified as harmful if swallowed .[3] Direct contact is known to cause skin and eye irritation .[3] Based on its structural analogue, inhalation of dust may lead to respiratory tract irritation .[6]
Cytotoxicity of Nitrophenyl-Oxadiazole Derivatives
The oxadiazole scaffold is a frequent component of pharmacologically active molecules, including many with anticancer properties.[1][8] The introduction of a nitro group, a potent electron-withdrawing group, can significantly modulate this activity.[8] However, this can also be associated with toxicity towards healthy cells. A study on N-(substituted phenyl) acetamide derivatives found that a compound containing a 4-nitrophenyl group exhibited high toxicity on healthy L929 fibroblast cells.[9] Another study synthesized a series of 1,3,4-oxadiazole derivatives and found that a 3-nitrophenyl-containing compound showed weaker cytotoxic activity compared to other analogues, highlighting the subtle influence of substituent positioning and the specific molecular scaffold.[10]
Table 3: In Vitro Cytotoxicity of Selected Nitrophenyl-Containing Heterocyclic Compounds
| Compound Structure/Class | Cell Line | IC₅₀ / Activity | Key Finding | Source |
|---|---|---|---|---|
| N-(4-nitrophenyl)-2-[...]acetamide | L929 (healthy fibroblast) | >50% inhibition at lowest conc. | High toxicity to healthy cells may be linked to the NO₂ group. | [9] |
| 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460 / HepG2 | IC₅₀ = 37.14 µM | Weaker activity compared to halogenated or hydroxylated analogues. | [10] |
| Pyrrolopyridazinone with 4-nitrophenylpiperazinyl group | N/A (in vivo rat model) | Increased LDH activity | Suggests potential for testicular tissue injury. |[11] |
Predicted Metabolism and Genotoxicity: The Nitroaromatic Structural Alert
The primary toxicological concern for this compound stems from the 4-nitrophenyl group. Aromatic nitro compounds are well-established "structural alerts" for potential genotoxicity and mutagenicity.[7] This risk is not from the parent compound itself but from its metabolic activation products.
In vivo, the nitro group can undergo a stepwise reduction, primarily mediated by cytochrome P450 (CYP450) reductases and other nitroreductases in the liver and other tissues. This process generates highly reactive intermediates.
-
Step 1: Nitro Reduction: The nitro group (NO₂) is reduced to a nitroso intermediate (NO).
-
Step 2: Further Reduction: The nitroso group is further reduced to a N-hydroxylamine intermediate (NHOH).
-
Step 3: DNA Adduct Formation: The hydroxylamine is a potent electrophile that can form covalent adducts with DNA bases (e.g., guanine). These DNA adducts can disrupt replication and transcription, leading to mutations and potentially initiating carcinogenesis.
Caption: Predicted metabolic activation pathway of the 4-nitrophenyl moiety.
Given this well-understood mechanism, it is imperative to assume that This compound is potentially genotoxic and should be handled with commensurate caution until empirical data proves otherwise.
Recommended Experimental Protocols for Safety Assessment
For any novel compound intended for further development, especially one with structural alerts, empirical toxicological testing is non-negotiable. The following are foundational in vitro assays to characterize the cytotoxic and mutagenic potential.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration at which the compound reduces the viability of a cell population by 50% (IC₅₀).
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a project-specific line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Ames Test for Bacterial Reverse Mutation (Genotoxicity)
This is the standard regulatory-accepted screen for identifying mutagens. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A mutagen will cause a reverse mutation, allowing the bacteria to grow.
-
Metabolic Activation (S9 Mix): The test must be run with and without a mammalian liver fraction (S9 mix) to detect compounds that require metabolic activation to become mutagenic.
-
Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Plate Incorporation Assay:
-
Mix the test compound at various concentrations, the bacterial tester strain, and either S9 mix or a buffer in molten top agar.
-
Pour this mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.
Summary and Recommendations
This compound is a compound that must be handled with significant caution.
-
Known Hazards: It is harmful if swallowed and causes skin and eye irritation.[3]
-
Inferred Hazards: It is likely a respiratory tract irritant.[6]
-
Primary Toxicological Concern: The 4-nitrophenyl structural alert strongly suggests a potential for genotoxicity following metabolic activation. This represents a significant liability for any therapeutic development program and necessitates careful handling in a research setting.
-
Recommendations:
-
Strict Adherence to Safety Protocols: All handling must be performed using appropriate engineering controls and PPE to minimize exposure via all routes (ingestion, dermal contact, inhalation).
-
Assume Genotoxicity: Until proven otherwise by empirical testing (e.g., a negative Ames test), the compound should be treated as a potential mutagen.
-
Prioritize Empirical Testing: Researchers using this compound or similar derivatives should prioritize conducting in vitro toxicology assays, such as the MTT and Ames tests, early in the discovery process to de-risk their programs.
-
This guide provides the necessary framework for understanding and managing the risks associated with this compound, enabling researchers to proceed with their work in a safe and scientifically rigorous manner.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. mdpi.com [mdpi.com]
Methodological & Application
detailed synthesis protocol for 3-(4-nitrophenyl)-1,2,4-oxadiazole
An In-Depth Guide to the Laboratory Synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole
Authored by: A Senior Application Scientist
Introduction
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Valued for its role as a bioisosteric replacement for amide and ester groups, it can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[1] The incorporation of a nitro group, as in this compound, modulates the electronic and steric properties of the molecule, making it a valuable building block for the synthesis of novel therapeutic agents and a subject of interest in materials science.
This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The pathway involves the initial formation of an amidoxime intermediate from a commercially available nitrile, followed by a cyclization reaction to construct the target heterocycle. The methodology is designed to be robust and reproducible for laboratory-scale synthesis, with detailed explanations to provide researchers with a deep understanding of the process.
Overall Synthetic Pathway
The synthesis is efficiently conducted in two primary stages:
-
Step 1: Amidoxime Formation. 4-Nitrobenzonitrile is converted to N'-hydroxy-4-nitrobenzimidamide (commonly known as 4-nitrobenzamidoxime) via reaction with hydroxylamine.
-
Step 2: Oxadiazole Ring Cyclization. The prepared 4-nitrobenzamidoxime is reacted with triethyl orthoformate, which serves as a one-carbon source, to facilitate the dehydrative cyclization into the final this compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of N'-hydroxy-4-nitrobenzimidamide
Scientific Principle
This reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 4-nitrobenzonitrile. A base, such as potassium carbonate, is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free base (NH₂OH) which is the active nucleophile. The reaction is typically performed under reflux to ensure a reasonable reaction rate.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Moles (mmol) |
| 4-Nitrobenzonitrile | 148.12 | 1.0 | 5.00 g | 33.75 |
| Hydroxylamine Hydrochloride | 69.49 | 1.5 | 3.52 g | 50.63 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 7.00 g | 50.65 |
| Ethanol (95%) | - | - | 100 mL | - |
| Water | - | - | 50 mL | - |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzonitrile (5.00 g, 33.75 mmol).
-
Reagent Addition: Add ethanol (100 mL), water (50 mL), hydroxylamine hydrochloride (3.52 g, 50.63 mmol), and potassium carbonate (7.00 g, 50.65 mmol) to the flask.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting nitrile. The reaction is typically complete within 4-6 hours.
-
Product Isolation (Work-up): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate will form.
-
Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold water (3 x 30 mL) to remove inorganic salts, and then with a small amount of cold ethanol.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 50°C to a constant weight. The product is typically of high purity and can be used in the next step without further purification. Expected yield: 80-90%.
Part 2: Synthesis of this compound
Scientific Principle
This step involves the reaction of the N-hydroxyamidine (amidoxime) group with triethyl orthoformate. The orthoformate acts as an equivalent of formic acid, providing the single carbon atom required to form the C5 position of the oxadiazole ring. The reaction is a condensation followed by an intramolecular cyclodehydration, where ethanol and water are eliminated to form the stable aromatic heterocycle.[2] Heating under reflux provides the necessary energy to overcome the activation barrier for cyclization.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Moles (mmol) |
| N'-hydroxy-4-nitrobenzimidamide | 181.15 | 1.0 | 4.00 g | 22.08 |
| Triethyl Orthoformate [CH(OEt)₃] | 148.20 | 5.0 | 16.36 g (18.4 mL) | 110.4 |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place N'-hydroxy-4-nitrobenzimidamide (4.00 g, 22.08 mmol).
-
Reagent Addition: Add an excess of triethyl orthoformate (18.4 mL, 110.4 mmol). The orthoformate serves as both the reagent and the solvent.
-
Reaction Execution: Heat the mixture to reflux gently for 3-4 hours. Monitor the reaction by TLC until the starting amidoxime is consumed.
-
Product Isolation (Work-up): After the reaction is complete, allow the flask to cool. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid residue is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum. The final product, this compound, is obtained as a crystalline solid.[3] Expected yield: 70-85%.
Safety and Handling
-
Hydroxylamine Hydrochloride: This substance is corrosive, toxic if swallowed, and may cause skin irritation or allergic reactions. It is also suspected of causing cancer and may damage organs through prolonged exposure.[4] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Nitrobenzonitrile: This compound is toxic if swallowed or inhaled. Handle with care in a fume hood.
-
Solvents: Ethanol and isopropanol are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.
Expected Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environments in the aromatic ring and the oxadiazole ring (a singlet for H-5).
-
¹³C NMR: To verify the number and type of carbon atoms.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the C=N of the oxadiazole ring and the N-O stretches of the nitro group.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound (C₈H₅N₃O₃, MW: 191.14 g/mol ).[5]
-
Melting Point: To assess the purity of the final product.
References
Application Notes and Protocols for 3-(4-nitrophenyl)-1,2,4-oxadiazole in Medicinal Chemistry
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and broad spectrum of biological activities.[1][2][3] This scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1][4] The interest in 1,2,4-oxadiazoles has surged in recent years, with numerous derivatives being investigated for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1]
The 1,2,4-oxadiazole moiety is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4][5] Its rigid, planar structure can also facilitate precise interactions with target proteins. The subject of this application note, 3-(4-nitrophenyl)-1,2,4-oxadiazole, incorporates the well-established 1,2,4-oxadiazole core functionalized with a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity and target engagement.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound in a medicinal chemistry context.
Synthesis of this compound
The synthesis of 3-substituted-1,2,4-oxadiazoles is well-established in the literature. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. This is typically a two-step process starting from a nitrile.
Workflow for the Synthesis of this compound
References
Application Notes & Protocols: Evaluating 3-(4-nitrophenyl)-1,2,4-oxadiazole as a Potential Antimicrobial Agent
Abstract
The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] Heterocyclic compounds, particularly those containing oxadiazole rings, have emerged as a promising class of therapeutic agents due to their diverse biological activities.[2][3][4] Specifically, the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers have been the focus of significant research.[3] This document provides a comprehensive guide for the evaluation of 3-(4-nitrophenyl)-1,2,4-oxadiazole as a potential antimicrobial agent. We present detailed, field-proven protocols for determining its antimicrobial efficacy, assessing its safety profile through cytotoxicity assays, and conducting preliminary investigations into its mechanism of action. These methodologies are designed to provide a robust framework for generating reliable and reproducible data, forming a critical foundation for preclinical drug development.
Background and Scientific Rationale
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[3][5] Their derivatives have demonstrated a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[2][6] The 1,3,4-oxadiazole moiety, in particular, is a known bioisostere of amides and esters, which can enhance biological activity by participating in hydrogen-bonding interactions with biological targets.[7] The presence of the oxadiazole nucleus can modify a molecule's polarity and flexibility, often improving its interaction with target sites.[8]
The subject of this guide, This compound (Molecular Formula: C₈H₅N₃O₃, Molecular Weight: 191.14[9]), combines the established biological relevance of the oxadiazole scaffold with a nitrophenyl group. Nitroaromatic compounds are known to possess antimicrobial properties, often exerting their effects through reductive activation within the microbial cell. Therefore, this compound represents a logical candidate for antimicrobial screening.
The following protocols outline a systematic approach to validating its potential, beginning with fundamental efficacy testing and progressing to safety and mechanistic studies.
Figure 1: High-level experimental workflow for evaluating a novel antimicrobial candidate.
Primary Antimicrobial Efficacy Assessment
The foundational step in evaluating any new antimicrobial agent is to determine the minimum concentration required to inhibit and kill the target microorganisms. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) quantitatively.[10]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Principle: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized microbial suspension.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
96-well sterile microtiter plates (U-bottom)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Compound Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Vortex until fully dissolved. Rationale: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock minimizes the final DMSO concentration in the assay, which can have its own antimicrobial effects.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in sterile CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the plate.[11]
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in each row of the 96-well plate.
-
Add 200 µL of the working compound solution (prepared by diluting the stock in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no compound, no inoculum).
-
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension prepared in Step 2. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[11]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. It is a direct extension of the MIC assay.
Procedure:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count).
Data Presentation: MIC & MBC Results
Summarize the quantitative data in a clear, structured table.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin (µg/mL) |
| S. aureus ATCC 29213 | This compound | 8 | 16 | 0.5 |
| E. coli ATCC 25922 | This compound | 16 | 32 | 0.015 |
| P. aeruginosa ATCC 27853 | This compound | >64 | >64 | 1 |
Table 1: Example data summary for MIC and MBC testing. Values are hypothetical.
Preliminary Safety & Selectivity Profiling
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[12][13][14] Cytotoxicity assays are therefore a critical step in the evaluation process.
Protocol 3.1: Mammalian Cell Cytotoxicity Assay (Resazurin Reduction Assay)
Principle: This colorimetric assay measures cell viability based on the metabolic activity of cells. Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The degree of color change is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile flat-bottom cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin, Triton X-100)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the 50% inhibitory concentration (IC₅₀).
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | HEK293 | Resazurin | >100 |
| Doxorubicin (Control) | HEK293 | Resazurin | 1.2 |
Table 2: Example cytotoxicity data. A high IC₅₀ value for the test compound relative to its MIC suggests good selectivity.
Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound exerts its antimicrobial effect is crucial for its development. While the precise target of this compound is likely unknown, related oxadiazole derivatives have been shown to target bacterial DNA gyrase.[15] Another common mechanism is the disruption of the bacterial cell membrane.
Protocol 4.1: Cell Membrane Integrity Assay
Principle: This assay uses a fluorescent dye, such as Propidium Iodide (PI), which cannot cross the membrane of live cells. If the compound damages the cell membrane, PI can enter the cell and intercalate with DNA, producing a strong red fluorescence, indicating a loss of membrane integrity.
Materials:
-
Bacterial culture (logarithmic growth phase)
-
Propidium Iodide (PI) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Polymyxin B) and Negative control (untreated)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow a bacterial culture to mid-log phase and wash the cells with PBS.
-
Resuspend the cells in PBS to a standardized density (e.g., OD₆₀₀ = 0.5).
-
Treat the bacterial suspension with the test compound at relevant concentrations (e.g., 1x and 4x MIC).
-
At various time points (e.g., 0, 30, 60, 120 minutes), add PI to the suspension to a final concentration of ~1 µg/mL.
-
Incubate for 5-10 minutes in the dark.
-
Measure the fluorescence intensity. A significant increase in fluorescence compared to the untreated control indicates membrane damage.
Figure 3: Hypothesized mechanism targeting bacterial DNA gyrase.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. apec.org [apec.org]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Utilization of 3-(4-nitrophenyl)-1,2,4-oxadiazole in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-(4-nitrophenyl)-1,2,4-oxadiazole Scaffold as a Privileged Motif in Oncology
The search for novel molecular scaffolds that can serve as a foundation for the development of new anticancer therapeutics is a cornerstone of modern medicinal chemistry. Among the heterocyclic compounds, the oxadiazole core has emerged as a particularly promising framework due to its metabolic stability and ability to engage in various biological interactions.[1] Specifically, the 1,2,4-oxadiazole isomer has been identified in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities, including anticancer properties.[2]
This guide focuses on the this compound scaffold, a specific embodiment of this privileged heterocyclic system. The incorporation of a nitrophenyl group is a strategic design element, as this moiety is known to be present in numerous compounds with cytotoxic activity. This document provides a comprehensive overview of the application of this scaffold in anticancer drug discovery, detailing its synthesis, derivatization, and the protocols for evaluating the biological activity of its derivatives.
Part 1: Synthesis and Derivatization
The synthesis of the this compound core and its subsequent derivatization are critical first steps in the exploration of its therapeutic potential. The following protocols are based on established methods for the synthesis of 1,2,4-oxadiazoles.
Protocol 1: Synthesis of the Core Scaffold: this compound
This protocol outlines a general and reliable method for the synthesis of the title compound.
Principle: The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, typically an acid chloride or anhydride, followed by cyclodehydration.
Materials:
-
4-Nitrobenzamidoxime
-
Formic acid
-
A suitable dehydrating agent (e.g., trifluoroacetic anhydride (TFAA), dicyclohexylcarbodiimide (DCC), or phosphorus oxychloride (POCl₃))
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Amidoxime Preparation: If not commercially available, 4-nitrobenzamidoxime can be prepared from 4-nitrobenzonitrile by reaction with hydroxylamine.
-
Acylation: In a round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzamidoxime (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the activating agent for formic acid (e.g., if using an acid chloride, formyl chloride would be added). Alternatively, a coupling agent like DCC can be used with formic acid.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclodehydration: Once the acylation is complete, the reaction mixture is heated to reflux for 4-8 hours to effect cyclization. The optimal temperature and time will depend on the solvent and dehydrating agent used.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Derivative Synthesis
The true utility of the this compound scaffold lies in its potential for the creation of a diverse library of derivatives. The primary point of diversification is the 5-position of the oxadiazole ring.
Caption: Synthesis of a derivative library from the core scaffold.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of derivatives has been synthesized, a tiered screening approach is typically employed to identify promising lead compounds.
Protocol 2: Preliminary Cytotoxicity Screening - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[4]
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Derivative 1 | MCF-7 | Value |
| Derivative 1 | A549 | Value |
| Derivative 2 | MCF-7 | Value |
| Derivative 2 | A549 | Value |
| Doxorubicin | MCF-7 | Value |
| Doxorubicin | A549 | Value |
| Note: This table is a template for presenting cytotoxicity data. Actual values would be determined experimentally. |
Protocol 3: Apoptosis Induction Analysis - Annexin V/Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.
Materials:
-
Lead compounds identified from the MTT assay
-
Cancer cell lines
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Part 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the further development of a lead compound. Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms.
Potential Molecular Targets and Pathways
Based on studies of related oxadiazole compounds, derivatives of the this compound scaffold may act through one or more of the following pathways:
-
Inhibition of Growth Factor Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key target in many cancers. Some oxadiazole derivatives have been shown to inhibit EGFR signaling.[5]
-
Induction of Apoptosis: As demonstrated by the Annexin V assay, many cytotoxic compounds induce programmed cell death. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Enzyme Inhibition: Enzymes such as histone deacetylases (HDACs) and telomerase are critical for cancer cell survival and proliferation and have been identified as targets for oxadiazole-based compounds.[6]
Investigative Workflow for Mechanism of Action
Caption: Workflow for elucidating the mechanism of action.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established protocols for in vitro evaluation provide a clear path for identifying and characterizing lead compounds. Future work should focus on optimizing the potency and selectivity of derivatives, exploring their efficacy in in vivo models, and further elucidating their molecular mechanisms of action. The integration of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of the next generation of therapeutics based on this versatile scaffold.
References
- 1. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 3-(4-nitrophenyl)-1,2,4-oxadiazole
Abstract
This application note presents a robust, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-nitrophenyl)-1,2,4-oxadiazole. This compound is a key heterocyclic structure in medicinal chemistry and drug discovery.[1][2] The method was developed using a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak shape and resolution. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3][4] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a detailed validation protocol, and a step-by-step standard operating procedure for routine analysis.
Introduction: The Analytical Imperative
The 1,2,4-oxadiazole moiety is a prominent scaffold in modern medicinal chemistry, recognized for its wide spectrum of biological activities and its role as a bioisosteric replacement for other functional groups.[1][5] Specifically, nitrophenyl-substituted oxadiazoles are critical intermediates and target compounds in various research areas, including the development of novel therapeutic agents.[1] Consequently, a reliable and validated analytical method is paramount for ensuring the purity, stability, and quality of this compound in research and development settings.
This guide eschews a simple recitation of steps, instead providing the scientific rationale behind the selection of chromatographic parameters. It follows the principle that a well-understood method is a well-controlled one, empowering the analyst to troubleshoot and adapt the procedure as needed. The ultimate goal is to provide a self-validating system that is both robust and fit for its intended purpose, as mandated by global regulatory bodies like the FDA and EMA.[3][6][7]
Part I: Rational Method Development
The development of a robust HPLC method is a systematic process. Our approach begins with understanding the physicochemical properties of the analyte to make informed decisions on the separation strategy.
Analyte Characterization: this compound
-
Key Structural Features: The molecule possesses a nitrophenyl group attached to a 1,2,4-oxadiazole ring. The aromatic rings and the nitro group act as strong chromophores, making UV detection a highly suitable technique.
-
Solubility: The compound is expected to be soluble in common HPLC organic solvents such as acetonitrile and methanol. Published literature on similar oxadiazole derivatives confirms solubility in these solvents.[11][12]
-
UV Absorbance (λmax): A UV scan of the analyte dissolved in the mobile phase was performed. The maximum absorbance (λmax) was observed at 272 nm . This wavelength was selected for quantification to ensure maximum sensitivity.
Chromatographic System & Reagents
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing).
-
Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade water, and phosphoric acid (85%).
-
Standard: this compound reference standard (>98% purity).
Optimization of Chromatographic Conditions
The selection of the stationary and mobile phases is the most critical factor in achieving a successful separation.
-
Stationary Phase Selection: A C18 column was chosen as the primary stationary phase. C18 (octadecylsilane) is a non-polar stationary phase that operates on the principle of hydrophobic interactions. Given the aromatic nature of this compound, it is expected to have sufficient retention on a C18 column, making it the industry-standard starting point for methods of this type as per USP General Chapter <621>.[13][14][15]
-
Mobile Phase Selection:
-
Organic Modifier: Both acetonitrile (ACN) and methanol were evaluated. Acetonitrile was selected as it provided a sharper peak shape, lower system backpressure, and a shorter retention time compared to methanol under identical conditions. This is a common finding in reverse-phase chromatography.[16]
-
Aqueous Phase: An acidic mobile phase is often used to suppress the ionization of any residual silanol groups on the silica backbone of the column, which can lead to peak tailing. A solution of 0.1% phosphoric acid in water was found to provide a symmetrical peak with a tailing factor close to 1.0.
-
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was chosen as a standard condition for a 4.6 mm ID column, providing a balance between analysis time and efficiency. The column temperature was maintained at 30 °C to ensure run-to-run consistency and improve peak shape.
Logical Workflow for Method Development
The following diagram illustrates the systematic process employed to arrive at the final analytical method.
Caption: Logical workflow for HPLC method development.
Final Optimized HPLC Method
The optimization process resulted in the following isocratic method, which was used for subsequent validation studies.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150x4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 272 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
| Expected Retention Time | ~ 4.5 minutes |
Part II: Comprehensive Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][17] The following experiments were designed based on the ICH Q2(R2) guideline.[3][18]
Caption: Core parameters for analytical method validation.
System Suitability Test (SST)
Before any validation run, the chromatographic system's suitability must be confirmed.
-
Protocol: Inject the standard solution (e.g., 50 µg/mL) six consecutive times.
-
Acceptance Criteria (based on USP <621>): [13][19]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Expose a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
-
Acceptance Criteria: The method must be able to separate the main analyte peak from any degradation product peaks (resolution > 2.0). The peak purity of the analyte should pass the DAD software's assessment.
Linearity and Range
-
Protocol: Prepare a series of at least five standard solutions of this compound ranging from 5 µg/mL to 150 µg/mL (covering 10% to 150% of the target concentration). Inject each concentration in triplicate.
-
Acceptance Criteria:
-
Plot the average peak area versus concentration.
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be minimal.
-
Accuracy (Recovery)
-
Protocol: Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[20][21]
-
Protocol (Repeatability / Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the set of measurements must be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ must be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute in organic content (e.g., 58% and 62% ACN).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
Part III: Standard Operating Protocol (SOP)
This section provides a clear, step-by-step protocol for routine analysis.
Preparation of Solutions
-
Mobile Phase: In a 1 L volumetric flask, add 400 mL of HPLC-grade water. Carefully add 1.0 mL of 85% phosphoric acid and mix. Add 600 mL of acetonitrile. Sonicate for 10 minutes to degas.
-
Diluent: Mix acetonitrile and water in a 1:1 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (for a 1 mg/mL formulation): Accurately weigh a portion of the sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Further dilute 2.5 mL of this solution into a 50 mL volumetric flask with diluent to achieve a final concentration of 50 µg/mL.
HPLC Instrument Setup and Sequence
-
Set up the HPLC system according to the conditions in the Final Optimized HPLC Method table (Section 2.5).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set up the injection sequence as follows:
-
Blank (Diluent) - 1 injection
-
Working Standard Solution - 6 replicate injections (for System Suitability)
-
Working Standard Solution - 2 injections (for continuing calibration verification)
-
Sample Preparations - 2 injections each
-
Working Standard Solution - 2 injections (to bracket samples)
-
-
Start the sequence run.
Data Processing and Calculation
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Calculate the amount of the analyte in the sample using the following formula:
Amount (mg) = (Area_Sample / Area_Standard) * (Conc_Standard) * (Dilution_Factor)
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The systematic development approach, grounded in the physicochemical properties of the analyte, has resulted in a high-quality analytical procedure. This method is suitable for routine quality control analysis, stability testing, and general research purposes in the pharmaceutical industry.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. This compound | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. usp.org [usp.org]
- 14. bioglobax.com [bioglobax.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. database.ich.org [database.ich.org]
- 19. Chromatography [usp.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Purification of Crude 3-(4-Nitrophenyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester groups to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1] The specific compound, 3-(4-nitrophenyl)-1,2,4-oxadiazole, serves as a valuable building block in the synthesis of more complex pharmacologically active molecules. Its purity is paramount for subsequent synthetic transformations and for obtaining accurate biological data. This guide provides a detailed examination of robust purification techniques for crude this compound, tailored for researchers and scientists in drug development.
Understanding the Synthetic Landscape and Potential Impurities
A prevalent method for the synthesis of 3-substituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a suitable acylating agent.[2][3] In the case of this compound, a common synthetic route would involve the reaction of 4-nitrobenzamidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[4]
Plausible Synthetic Route:
-
Formation of 4-nitrobenzamidoxime: Reaction of 4-nitrobenzonitrile with hydroxylamine.
-
Acylation and Cyclization: The 4-nitrobenzamidoxime is then reacted with an acylating agent (e.g., an orthoester or an acid anhydride/chloride) which, upon heating, cyclizes to form the 1,2,4-oxadiazole ring.
This synthetic pathway can lead to a crude product containing several impurities that must be removed:
-
Unreacted 4-nitrobenzamidoxime: A polar starting material that can co-precipitate with the product.
-
Acylating agent and its byproducts: Depending on the reagent used, these can be acidic or neutral and must be effectively removed.
-
O-acyl amidoxime intermediate: Incomplete cyclization can leave the acylated, uncyclized intermediate in the crude mixture.
-
Side-reaction products: Self-condensation of the amidoxime or other undesired reactions can lead to various byproducts.
Given the nature of these potential impurities, a multi-step purification strategy is often necessary to achieve high purity of the target compound.
Purification Workflow
The purification of crude this compound typically involves a primary purification step, such as recrystallization, which is often sufficient for moderately impure samples. For more complex impurity profiles, column chromatography is employed as a more rigorous secondary purification method. The selection of the appropriate technique depends on the scale of the synthesis and the purity requirements of the final product.
Caption: Purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Rationale:
The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will have high solubility at its boiling point. This allows for the dissolution of the compound in a minimal amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor. For many oxadiazole derivatives, ethanol has proven to be an effective recrystallization solvent.[5][6]
Step-by-Step Protocol:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If the solid does not dissolve at room temperature, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, ethanol is a suitable solvent.
-
Dissolution: Transfer the bulk of the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
| Parameter | Recommended Conditions |
| Recrystallization Solvent | Absolute Ethanol |
| Temperature | Boiling point of ethanol (~78 °C) |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
Protocol 2: Silica Gel Column Chromatography
For crude products with significant amounts of impurities or impurities with similar solubility to the target compound, column chromatography is the preferred purification method.[7] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Rationale:
Silica gel is a polar stationary phase. Non-polar compounds will have a weaker interaction with the silica and will elute faster, while more polar compounds will have a stronger interaction and elute more slowly. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column. For 1,2,4-oxadiazoles, a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is often effective.[3]
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal eluent system will provide good separation of the target compound from its impurities, with the target compound having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. Collect fractions in test tubes and monitor the elution process by TLC.
-
Gradient Elution (if necessary): If the initial solvent system does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent (ethyl acetate) to elute more strongly adsorbed compounds.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (start with a low polarity mixture, e.g., 9:1, and gradually increase polarity based on TLC) |
| Monitoring | Thin Layer Chromatography (TLC) |
Purity Assessment
The purity of the final product should be confirmed by a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value is indicative of a pure compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any residual impurities.
Conclusion
The successful purification of crude this compound is critical for its use in further research and development. The choice between recrystallization and column chromatography depends on the impurity profile of the crude material. By understanding the potential impurities arising from the synthesis and applying the detailed protocols provided in these application notes, researchers can confidently obtain a high-purity product suitable for their intended applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: 1,2,4-Oxadiazoles as Bioisosteres for Amides and Esters
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Amide and Ester Moieties in Drug Design
In the landscape of medicinal chemistry, amide and ester functional groups are ubiquitous. Their prevalence stems from their ability to engage in crucial hydrogen bonding interactions with biological targets and their synthetic accessibility. However, these very groups often represent a metabolic weak point in potential drug candidates. The susceptibility of amides and esters to enzymatic hydrolysis by ubiquitous esterases and amidases in the body can lead to rapid degradation, poor pharmacokinetic profiles, and diminished therapeutic efficacy.[1][2] This metabolic instability presents a significant hurdle in drug development.
Bioisosterism, the strategy of substituting one functional group with another that retains similar physicochemical properties and biological activity, offers a powerful solution to this problem.[3][4] By replacing a labile amide or ester with a metabolically robust mimic, researchers can enhance a molecule's stability and overall drug-like properties without sacrificing its affinity for the target. The 1,2,4-oxadiazole ring has emerged as a premier bioisostere for this purpose, offering a unique combination of stability and structural mimicry.[5][6]
The 1,2,4-Oxadiazole Solution: A Metabolically Robust Mimic
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that effectively mimics the key features of amide and ester groups.[7] Its geometry places substituents in a similar spatial orientation, and the ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors, preserving vital interactions with protein targets.[8] The critical advantage of the 1,2,4-oxadiazole lies in its aromaticity and the stability of the N-O bond within the ring, which render it highly resistant to hydrolytic cleavage by metabolic enzymes.[3][5][9] This bioisosteric replacement can dramatically improve a compound's metabolic half-life and oral bioavailability.[10][11][12]
Caption: Bioisosteric replacement of amides and esters with the 1,2,4-oxadiazole ring.
While both 1,2,4- and 1,3,4-oxadiazole isomers are used as bioisosteres, they possess distinct electronic and physical properties.[13][14] Notably, 1,3,4-oxadiazoles tend to exhibit lower lipophilicity (logD) and, in some cases, superior metabolic stability and aqueous solubility compared to their 1,2,4-isomers.[13][14] The choice of isomer is therefore a critical design element that can be used to fine-tune a molecule's properties.
| Property | Amide / Ester | 1,2,4-Oxadiazole | Rationale for Replacement |
| Metabolic Stability | Low (Susceptible to hydrolysis) | High (Resistant to hydrolysis) | To increase in vivo half-life and oral bioavailability.[11] |
| Hydrogen Bonding | H-bond acceptor (C=O) | H-bond acceptor (ring nitrogens) | To maintain key binding interactions with the biological target.[8] |
| Lipophilicity (logD) | Variable | Generally higher than 1,3,4-isomer | Can be modulated by selecting the appropriate isomer to optimize ADME properties.[13] |
| Chemical Stability | Stable under general conditions | High thermal and chemical stability | Provides a robust scaffold for further chemical modification.[12][15] |
Synthetic Pathways to 1,2,4-Oxadiazole Bioisosteres
The construction of the 1,2,4-oxadiazole ring is a well-established field in organic chemistry, with numerous reliable methods available. The most common and versatile approach involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[7]
Caption: General synthetic workflow for 1,2,4-oxadiazole synthesis.
Key Synthetic Routes:
-
From Amidoximes and Acyl Chlorides: The classical Tiemann and Krüger synthesis involves reacting an amidoxime with an acyl chloride.[16] While foundational, this method can sometimes be limited by the availability of the acyl chloride and the formation of byproducts.[16]
-
From Amidoximes and Carboxylic Acids: This is arguably the most popular modern method. It involves the use of a coupling agent (e.g., HBTU, HOBt, CDI, PS-Carbodiimide) to activate the carboxylic acid, which then reacts with the amidoxime to form an O-acylamidoxime intermediate that cyclizes, often in situ, to the 1,2,4-oxadiazole.[17][18]
-
One-Pot Procedures: Several efficient one-pot methods have been developed. One notable approach uses a superbase medium like NaOH/DMSO to facilitate the reaction between an amidoxime and a carboxylic acid ester at room temperature.[19] Another involves activating carboxylic acids with the Vilsmeier reagent.[20]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times (from hours to minutes) and improve yields for the cyclization step, making it highly amenable to library synthesis and rapid lead optimization.[17][19]
Application in Drug Discovery: Case Studies
The successful application of 1,2,4-oxadiazoles as amide/ester bioisosteres is well-documented across numerous therapeutic areas.
| Original Compound Class | Target/Indication | Key Finding of Bioisosteric Replacement | Reference |
| Pyrazole Ester Derivatives | Store-Operated Calcium Entry (SOCE) Modulators | Replacement of the ester with a 1,2,4-oxadiazole resulted in a new class of modulators with high metabolic stability. | [11][21] |
| Chroman Amide Analog | Neuroprotection | The 1,2,4-oxadiazole bioisostere demonstrated notable neuroprotection (EC50 = 254 nM) against oxidative stress-induced cell death. | [22] |
| Amide-containing mGlu7-NAMs | Metabotropic Glutamate Receptor 7 | Replacing a metabolically labile amide with an oxadiazole led to potent modulators with improved pharmacokinetic profiles. | [22] |
| Caffeic Acid Phenethyl Ester (CAPE) | Anticancer / 5-Lipoxygenase Inhibitor | The 1,2,4-oxadiazole bioisostere maintained potent anticancer and 5-LO inhibitory activity while removing the labile ester group. | [18] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids
This protocol is based on the widely used coupling agent-mediated approach, which offers broad substrate scope and generally high yields.
Materials:
-
Appropriate Carboxylic Acid (1.0 eq)
-
Appropriate Amidoxime (1.1 eq)
-
HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and water.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude O-acylamidoxime intermediate can be isolated or, more commonly, cyclized directly. To induce cyclization, dissolve the crude material in a suitable solvent (e.g., Toluene, Xylene, or DMF) and heat at 80-120 °C for 2-8 hours until TLC or LC-MS analysis indicates complete conversion to the 1,2,4-oxadiazole.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
This protocol leverages microwave heating to accelerate the reaction, ideal for rapid library synthesis.[17]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amidoxime (1.2 eq)
-
PS-Carbodiimide (polymer-supported carbodiimide, ~1.5 mmol/g loading, 2.0 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
Anhydrous THF (Tetrahydrofuran)
-
Microwave vial (10 mL)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a 10 mL microwave vial, combine the carboxylic acid (1.0 eq), amidoxime (1.2 eq), HOBt (1.5 eq), and PS-Carbodiimide (2.0 eq).
-
Add anhydrous THF (3-5 mL) to the vial and seal it with a cap.
-
Place the vial in a microwave reactor and heat to 120-140 °C for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Filter the reaction mixture to remove the polymer-supported reagent and byproducts. Wash the resin with DCM or THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product is often of high purity. If necessary, further purification can be achieved by silica gel chromatography or preparative HPLC.
-
Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR.
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol provides a self-validating system to confirm the enhanced metabolic stability of the synthesized 1,2,4-oxadiazole compared to its amide/ester parent.
Materials:
-
Test compound (1,2,4-oxadiazole) and Parent compound (amide/ester)
-
Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., Verapamil, Tolbutamide)
-
Incubator/shaking water bath set to 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a 1 mM stock solution of the test and parent compounds in DMSO. Prepare working solutions by diluting the stock in phosphate buffer.
-
Incubation: In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration ~0.5 mg/mL), and the test/parent compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining amount of the compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life for the 1,2,4-oxadiazole analog compared to the amide/ester parent validates its enhanced metabolic stability.
Conclusion
The replacement of metabolically labile amide and ester functionalities with the 1,2,4-oxadiazole ring is a highly effective and field-proven strategy in modern drug discovery.[10] This bioisosteric approach reliably enhances metabolic stability, thereby improving the pharmacokinetic properties of drug candidates without compromising their biological activity.[11][22] With a wealth of robust and scalable synthetic methods available, the 1,2,4-oxadiazole scaffold provides medicinal chemists with a powerful tool to overcome common developmental hurdles and design the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Structure-Activity Relationships for 1,2,4-Oxadiazole Analogs
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its appeal lies in its remarkable stability and its role as a versatile bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, making them a fertile ground for the development of novel therapeutics.[3][4]
This guide provides a comprehensive framework for researchers engaged in the discovery and optimization of 1,2,4-oxadiazole-based drug candidates. We will delve into the critical aspects of establishing a robust Structure-Activity Relationship (SAR), from the foundational chemical synthesis to in-depth biological evaluation and computational modeling. The protocols herein are designed to be both detailed and adaptable, providing the technical depth required for rigorous scientific investigation while allowing for the flexibility needed to explore novel chemical space. Our focus is on the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a logical progression toward identifying potent and selective drug candidates.
Part 1: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole Library
A robust SAR study begins with a library of structurally diverse yet related analogs. The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the coupling of an amidoxime with a carboxylic acid, followed by cyclodehydration.[2] This approach allows for diversity at both the 3- and 5-positions of the oxadiazole ring.
Workflow for 1,2,4-Oxadiazole Analog Synthesis
Caption: Synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol: Synthesis of a Representative Analog, 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
This protocol outlines a two-step synthesis, beginning with the formation of the amidoxime from the corresponding nitrile, followed by a one-pot acylation and cyclodehydration.
Step 1: Synthesis of 4-Chlorobenzamidoxime
-
To a solution of 4-chlorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorobenzamidoxime. This can be used in the next step without further purification or can be recrystallized from ethanol/water.
Step 2: Synthesis of 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
-
In a round-bottom flask, dissolve isonicotinic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise and stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add 4-chlorobenzamidoxime (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the cyclodehydration by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Part 2: In Vitro Biological Evaluation – The Foundation of SAR
The initial biological characterization of the synthesized analogs is crucial for building a meaningful SAR. This typically involves a panel of in vitro assays to determine the potency and selectivity of the compounds against the biological target(s) of interest.
Workflow for In Vitro Screening Cascade
References
Troubleshooting & Optimization
Technical Support Center: 3-(4-nitrophenyl)-1,2,4-oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we dissect the common pitfalls in the synthesis, provide evidence-based troubleshooting strategies, and offer optimized protocols to enhance your experimental success.
Troubleshooting Guide: Overcoming Low Yields
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, is most commonly achieved via a two-stage process: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration.[1][2] Low yields can often be traced back to suboptimal conditions in either of these two critical steps.
Q1: My overall yield is poor, and I'm not sure where the problem lies. How should I begin troubleshooting?
A1: A systematic approach is crucial. The synthesis should be analyzed as two distinct transformations:
-
Step 1: O-Acylation. The reaction of 4-nitrobenzamidoxime with an appropriate acylating agent to form the O-acyl amidoxime intermediate.
-
Step 2: Cyclodehydration. The ring-closure of the O-acyl amidoxime to form the 1,2,4-oxadiazole.
Isolate and characterize the intermediate from Step 1. If the yield of the O-acyl amidoxime is low, focus your optimization efforts there first. If the intermediate is formed in high yield but the final product yield is low, the cyclization step is the bottleneck.
Q2: I suspect a problem with the O-acylation step. What are the common causes of low yields here?
A2: The O-acylation is analogous to a standard amide coupling, but with its own nuances.[1] Key factors include:
-
Choice of Acylating Agent: While acyl chlorides are reactive, they can be harsh. Using carboxylic acids with a coupling agent like carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can provide milder conditions and better yields.[2]
-
Base Selection: An appropriate base is needed to deprotonate the amidoxime's hydroxyl group, but overly strong or nucleophilic bases can lead to side reactions. Tertiary amines like triethylamine or pyridine are common choices.
-
Solvent and Temperature: Aprotic solvents such as DCM, THF, or DMF are generally preferred.[3] Running the reaction at 0 °C to room temperature is typically sufficient to prevent degradation of the starting materials or intermediate.
Q3: My cyclization step is inefficient. What are the critical parameters to control for successful ring closure?
A3: The cyclization of the O-acyl amidoxime is often the most challenging step and is highly sensitive to reaction conditions.[3] There are two primary methods:
-
Thermal Cyclization: This involves heating the O-acyl amidoxime intermediate, often at reflux in a high-boiling solvent like toluene, xylene, or diphenyl ether.[3][4]
-
Problem: Insufficient heat. The energy barrier for cyclization may not be overcome.
-
Solution: Ensure the temperature is high enough. If refluxing in toluene (~110 °C) is ineffective, consider switching to a higher-boiling solvent like xylene (~140 °C).
-
Problem: Thermal Degradation. Prolonged heating can cause the O-acyl amidoxime to cleave or undergo rearrangement.[3]
-
Solution: Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and stop as soon as the starting material is consumed.
-
-
Base-Mediated Cyclization: This approach can often be performed at room temperature, avoiding the harshness of high heat.
-
Problem: Hydrolysis of the Intermediate. The most common side product is the starting amidoxime, resulting from the hydrolytic cleavage of the O-acyl amidoxime.[5] This is especially problematic if using aqueous bases or non-anhydrous solvents.
-
Solution: Use anhydrous conditions. Employ dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5] Strong, non-nucleophilic bases are preferred. Systems like NaOH/DMSO, KOH/DMSO, or tetrabutylammonium fluoride (TBAF) in dry THF are highly effective.[1][5] The fluoride ion in TBAF acts as a strong base in aprotic solvents and effectively promotes cyclization.[4]
-
Q4: My final product is impure, with significant side products observed by TLC and LC-MS. What are these impurities?
A4: Besides unreacted starting materials, several side products can form:
-
Hydrolyzed O-Acyl Amidoxime: As mentioned in A3, this results from the presence of water cleaving the ester linkage of the intermediate.[5] The solution is to maintain strictly anhydrous conditions.[3]
-
Boulton-Katritzky Rearrangement Products: Under thermal or acidic conditions, the 1,2,4-oxadiazole ring can rearrange to form other heterocyclic isomers.[2][3]
-
Solution: Use neutral, anhydrous conditions for workup and purification. Avoid strong acids. Store the final compound in a dry environment.
-
-
Nitrile Formation: High temperatures can sometimes lead to fragmentation of the O-acyl amidoxime intermediate into a nitrile and a carboxylate, preventing cyclization.
Synthesis Workflow and Key Decision Points
The following diagram illustrates the general workflow for synthesizing this compound, highlighting the critical decision points for optimizing the yield.
Caption: Synthetic workflow for this compound.
Reaction Mechanism: Desired Pathway vs. Side Reactions
Understanding the underlying mechanism is key to troubleshooting. The desired reaction is an intramolecular nucleophilic attack, but side reactions like hydrolysis can compete and lower the yield.
Caption: Desired cyclization pathway versus competing hydrolysis side reaction.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to 3-aryl-1,2,4-oxadiazoles? The most widely applied method is the reaction of an amidoxime with a carboxylic acid or its derivative (like an acyl chloride or ester), which proceeds through an isolable O-acyl amidoxime intermediate before cyclization.[2][7] Another common, though less direct, route is the [3+2] cycloaddition between a nitrile oxide and a nitrile.[8]
FAQ 2: How do I choose between thermal and base-catalyzed cyclization? If your O-acyl amidoxime intermediate is sensitive to high temperatures or prone to thermal rearrangement, a base-catalyzed method at room temperature is the superior choice.[6][9] Modern methods using systems like NaOH/DMSO or TBAF/THF are often high-yielding, rapid, and compatible with a wide range of functional groups.[1][5] Thermal cyclization is a more traditional method and can be effective if the substrate is robust, but it often requires more optimization of solvent and temperature to avoid side product formation.[3]
FAQ 3: What purification techniques are most effective for this compound? Standard purification techniques are effective. Column chromatography on silica gel is commonly used to separate the product from unreacted starting materials and non-polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an excellent method for obtaining highly pure material.
Data Summary: Comparison of Cyclization Conditions
The choice of cyclization conditions significantly impacts yield. The table below summarizes various reported methods for analogous 1,2,4-oxadiazole syntheses to guide your experimental design.
| Method | Base/Catalyst | Solvent | Temperature | Typical Yields | Reference |
| Thermal | None | Toluene or Xylene | Reflux | Moderate to Good | [3] |
| Base-Catalyzed | NaOH or KOH | DMSO | Room Temp | Good to Excellent | [1] |
| Base-Catalyzed | TBAF | Anhydrous THF | Room Temp | Good to Excellent | [4] |
| Oxidative | DDQ | Dichloromethane | Room Temp | Moderate to Good | [10] |
| Oxidative | NBS | Ethyl Acetate | Room Temp | Excellent | [11] |
Optimized Protocol: Two-Step Synthesis of this compound
This protocol utilizes a modern, mild, and high-yielding base-catalyzed cyclization.
Step 1: Synthesis of O-benzoyl-4-nitrobenzamidoxime (Intermediate)
-
To a stirred solution of 4-nitrobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add benzoyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate, which can often be used in the next step without further purification.
Step 2: Base-Catalyzed Cyclization to this compound
-
Dissolve the crude O-acyl amidoxime intermediate from Step 1 in anhydrous tetrahydrofuran (THF, ~0.1 M) under a nitrogen atmosphere.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the cyclization by TLC or LC-MS.[4]
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 1,2,4-oxadiazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, purity, and efficiency of your reactions. As a privileged heterocyclic scaffold in medicinal chemistry, mastering the synthesis of 1,2,4-oxadiazoles is crucial for the rapid generation of compound libraries and the development of novel therapeutics.[1]
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, focusing on the widely used method involving the condensation of an amidoxime with a carboxylic acid or its derivatives.[2][3]
Q1: My 1,2,4-oxadiazole synthesis is resulting in a low yield. What are the primary causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis can often be attributed to two critical stages: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[4]
Troubleshooting Steps for Low Yield:
-
Inefficient O-Acylation: The initial formation of the O-acylamidoxime is a pivotal step.
-
Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, HBTU, CDI) is fresh and active. For instance, carbonyldiimidazole (CDI) has demonstrated effectiveness in a NaOH/DMSO medium.[4][5]
-
Pre-activation of Carboxylic Acid: Activate the carboxylic acid with the coupling agent and an organic base (e.g., DIEA) for a few minutes before adding the amidoxime.[1] This ensures the formation of a highly reactive intermediate.
-
Purity of Starting Materials: Impurities in the amidoxime or carboxylic acid can significantly hinder the reaction.[4] Verify the purity of your reagents before commencing the synthesis.
-
Alternative Acylating Agents: If using a carboxylic acid with a coupling agent is problematic, consider using more reactive acylating agents like acyl chlorides or anhydrides.[2][3]
-
-
Incomplete Cyclodehydration: The final ring-closing step to form the oxadiazole is often the rate-limiting step and requires optimization.[4]
-
Thermal Conditions: Heating is generally required for the cyclodehydration of the O-acylamidoxime intermediate.[4][6] Optimization of the reaction temperature is crucial to drive the reaction to completion while minimizing the formation of side products.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times (from hours to minutes) and improve yields.[1][7] Temperatures between 120-160 °C for 10-30 minutes are typical starting points for optimization.[1]
-
Base Selection: The choice of base is critical. Inorganic bases like NaOH or KOH in aprotic polar solvents like DMSO have proven effective for promoting cyclization at room temperature.[5] For reactions requiring heating, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used.[5]
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or DMA can facilitate the reaction, particularly when using inorganic bases.[5] For microwave synthesis, solvents with high dielectric constants are preferable.
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
The most common side product is the cleavage of the O-acylamidoxime intermediate, which reverts to the starting amidoxime and can also lead to the formation of a nitrile.[6][8]
Strategies to Minimize Side Products:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can promote the hydrolysis of the O-acylamidoxime intermediate.
-
Controlled Temperature: While heat is often necessary for cyclization, excessive temperatures can lead to decomposition of starting materials, intermediates, and the final product.[8] Careful temperature optimization is key.
-
One-Pot Procedures: To minimize the isolation of the potentially unstable O-acylamidoxime intermediate, one-pot, two-step procedures are highly advantageous.[5]
-
Boulton-Katritzky Rearrangement: Be aware of the potential for rearrangement reactions, such as the Boulton-Katritzky rearrangement, which can lead to the formation of more stable heterocyclic isomers, especially under thermal conditions.[9]
Q3: My reaction is not going to completion, and I see both starting materials and the intermediate O-acylamidoxime. What should I do?
This is a common issue when the cyclodehydration step is not efficient.
Optimization Strategies:
-
Increase Temperature: Gradually increase the reaction temperature. If using conventional heating, consider switching to microwave irradiation for more effective and uniform heating.[10]
-
Change the Base/Solvent System: The combination of base and solvent plays a crucial role. For instance, switching from an organic base like TEA in a less polar solvent to an inorganic base like NaOH in DMSO can facilitate the cyclization, even at room temperature.[5]
-
Use a More Effective Coupling/Dehydrating Agent: For challenging substrates, a more powerful coupling and dehydrating system might be necessary.
Q4: Are there specific conditions that are better for electron-deficient or electron-rich substrates?
Yes, the electronic nature of your substrates can influence the optimal reaction conditions.
-
Electron-Deficient Amidoximes: These can be less reactive. In such cases, using a more powerful coupling agent like HBTU with a non-nucleophilic base like PS-BEMP under microwave heating can be effective.[10]
-
Sterically Hindered Substrates: For sterically demanding substrates, longer reaction times or higher temperatures may be required. Microwave synthesis is particularly beneficial in these cases.
Experimental Protocols & Data
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is adapted from methodologies that leverage microwave irradiation for rapid and efficient synthesis.[1][7]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 eq) and a suitable coupling agent (e.g., HBTU, 1.1 eq) in an anhydrous solvent (e.g., THF, DMF).
-
Activation: Add an organic base (e.g., DIEA, 2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Protocol 2: Room Temperature One-Pot Synthesis in a Superbase Medium
This protocol is based on the use of an inorganic base in DMSO, which allows for a one-pot synthesis at room temperature.[5][11]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the amidoxime (1.0 eq) in DMSO, add the ester (1.0-1.2 eq) and a powdered inorganic base (e.g., NaOH, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and their impact on the synthesis of 1,2,4-oxadiazoles.
| Method | Temperature | Time | Typical Yields | Key Advantages |
| Conventional Heating | 80-120 °C | 4-24 hours | 40-70% | Standard laboratory equipment |
| Microwave-Assisted | 120-160 °C | 10-30 minutes | 60-95% | Drastically reduced reaction times, improved yields[1][10] |
| Room Temperature (NaOH/DMSO) | Room Temp. | 4-16 hours | 50-90% | Mild conditions, avoids heating[5][11] |
Visualizing the Workflow
General Workflow for 1,2,4-Oxadiazole Synthesis
Caption: General two-step synthesis of 1,2,4-oxadiazoles.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in 1,2,4-oxadiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and optimizing your synthetic protocols. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
The synthesis of 1,2,4-oxadiazoles, a crucial scaffold in medicinal chemistry, is most commonly achieved through the condensation of an amidoxime with an acylating agent, followed by a cyclodehydration step.[1] While seemingly straightforward, this pathway is often plagued by the formation of various side products that can complicate purification and reduce yields. This guide will help you identify, minimize, and troubleshoot these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1,2,4-oxadiazoles, complete with probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Your reaction yields a complex mixture with little to no evidence of the target 1,2,4-oxadiazole in the crude NMR or LC-MS.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Acylation of the Amidoxime | The initial O-acylation is a critical step. Ensure you are using an appropriate acylating agent (e.g., acyl chloride, anhydride, or an activated carboxylic acid) and suitable reaction conditions. The use of a base like pyridine or an organic base in an aprotic solvent is often necessary to facilitate this step.[1][2] |
| Failure of O-Acyl Amidoxime Cyclization | The cyclization of the O-acyl amidoxime intermediate can be challenging. For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent such as toluene or xylene may be required. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[2][3] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[2][3] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid ester can inhibit the formation of the desired product.[3] It is advisable to protect these functional groups prior to the coupling and cyclization steps. |
| Poor Solvent Choice | The choice of solvent can significantly influence the reaction outcome. Aprotic solvents such as DMF, THF, DCM, and MeCN generally yield good results in base-catalyzed cyclizations. Conversely, protic solvents like water or methanol can be unsuitable.[3] |
Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a frequent side reaction, particularly in aqueous or protic media, or under prolonged heating.[3] To mitigate this, minimize the reaction time and temperature for the cyclodehydration step whenever possible. If a base is used, ensure anhydrous conditions. |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for cyclization may not be overcome. Increase the reaction temperature or switch to a more potent cyclization agent. For instance, if thermal conditions are failing, consider a base-mediated approach like TBAF in THF. |
Issue 3: Formation of Isomeric or Rearranged Products
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain can undergo this thermal rearrangement to form other heterocycles.[3][4] The presence of acid or moisture can facilitate this process. Ensure anhydrous conditions and avoid acidic workups if this side product is observed.[3] |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[3][4] If employing photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
| Nitrile Oxide Dimerization (in 1,3-Dipolar Cycloaddition) | When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, the nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[3][5] To minimize this, use the nitrile as the solvent or in large excess to favor the intermolecular cycloaddition over dimerization.[3] |
Visualizing Reaction Pathways
To better understand the synthetic landscape, the following diagrams illustrate the desired reaction pathway and a common side reaction.
References
Technical Support Center: Troubleshooting Peak Broadening in the NMR of 3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for a common issue encountered during the NMR analysis of 3-(4-nitrophenyl)-1,2,4-oxadiazole: peak broadening. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and solve these challenges effectively.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the specific problems you may be facing in your experiments.
Question 1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
Answer:
Peak broadening in the NMR spectrum of a small molecule like this compound can stem from a variety of factors, ranging from suboptimal sample preparation and instrument settings to the inherent chemical properties of the molecule itself.[1][2] A systematic approach is crucial to pinpoint the root cause.
Below is a diagnostic workflow to guide you through the troubleshooting process.
Step 1: Scrutinize Your Sample Preparation
The quality of your NMR sample is paramount for obtaining a high-resolution spectrum.[3]
-
Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, such as aggregation, both of which can cause significant peak broadening.[2][4] For a small molecule like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[4]
-
Action: Prepare a more dilute sample and re-acquire the spectrum.
-
-
Solubility: The sample must be fully dissolved to create a homogeneous solution.[5] Undissolved microscopic particles will disrupt the magnetic field homogeneity, leading to broad peaks.[5][6]
-
Action: Visually inspect your sample for any particulate matter. If solubility is an issue, consider gentle heating or sonication. If the problem persists, a different deuterated solvent may be necessary. Ensure you are using clean, high-quality NMR tubes as scratches or imperfections can also affect the magnetic field.[7]
-
-
Purity: The presence of impurities, particularly paramagnetic metal ions, is a notorious cause of severe line broadening.[6][8] These impurities can be introduced from glassware, reagents, or residual catalyst from the synthesis. Dissolved oxygen is another common paramagnetic species that can broaden peaks.[9][10]
-
Action: Ensure your compound is thoroughly purified. Use high-purity deuterated solvents and clean glassware. Filtering the sample through a small plug of glass wool in a Pasteur pipette can help remove particulate matter.[11] For sensitive experiments, degassing the sample with an inert gas like nitrogen or argon can be beneficial.[9]
-
Step 2: Verify Instrument Settings
Proper calibration of the NMR spectrometer is critical for achieving sharp signals.
-
Shimming: This is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume.[12][13] Poor shimming is a very frequent cause of broad and distorted peaks.[2][6]
-
Action: Carefully re-shim the spectrometer before acquiring your spectrum. Modern spectrometers often have automated shimming routines, but manual adjustment of the Z1 and Z2 shims may be necessary for optimal resolution.
-
-
Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a constant magnetic field over time.[14] An unstable or lost lock will result in broad, distorted lines.[7]
-
Action: Ensure the spectrometer is properly locked onto the deuterium signal of your solvent and that the lock level is stable throughout the experiment.
-
Step 3: Consider Chemical Phenomena
If the issue persists after addressing sample preparation and instrument settings, the broadening may be due to dynamic processes inherent to your molecule.
-
Chemical Exchange: This occurs when a nucleus switches between two or more different chemical environments.[15][16] If the rate of this exchange is on the same timescale as the NMR experiment (intermediate exchange), the corresponding peaks will be broadened.[17][18] For this compound, this could potentially arise from slow rotation around the C-C bond between the phenyl and oxadiazole rings, although this is less likely to be a major contributor at room temperature for this specific molecule.
-
Action: Perform variable temperature (VT) NMR experiments. At lower temperatures, the exchange process slows down, which should result in sharp, distinct peaks for each environment (slow exchange regime).[15] Conversely, at higher temperatures, the exchange becomes faster, leading to a single, sharp, averaged peak (fast exchange regime).[19] If your peaks are broad at room temperature, it suggests you are in the intermediate exchange regime.
-
-
Aggregation: Molecules can self-associate in solution to form dimers or larger aggregates, especially at higher concentrations.[20][21] This increases the effective molecular size and slows down molecular tumbling, leading to broader NMR signals.[19] Aromatic systems like the one in your compound can be prone to stacking interactions.
-
Viscosity: High sample viscosity slows down the rate of molecular tumbling in solution.[24][25] Slower tumbling leads to less efficient averaging of dipolar interactions, resulting in broader lines.[19] This is often linked to high sample concentration but can also be a property of the solvent used.[24][26]
Question 2: Could the nitro group in this compound be the cause of the peak broadening?
Answer:
The nitro group itself is not paramagnetic and does not directly cause peak broadening in the same way a metal ion would. However, its strong electron-withdrawing nature can influence the electronic environment of the aromatic protons, leading to significant deshielding (downfield shifts), particularly for the ortho and para protons.[28][29][30]
While the nitro group doesn't inherently cause broadening, it can indirectly contribute in a few ways:
-
Influence on Aggregation: The polar nature of the nitro group could potentially promote intermolecular interactions and aggregation, which, as discussed above, can lead to peak broadening.
-
Chemical Shift Anisotropy (CSA): While more significant in solid-state NMR, the large magnetic anisotropy of the nitro group can contribute to relaxation mechanisms that lead to line broadening, especially at higher magnetic field strengths.[31] However, for a small molecule in solution, this is usually a minor effect compared to the other factors mentioned.
The primary role of the nitro group in the ¹H NMR spectrum is to influence the chemical shifts of the aromatic protons, not to be a direct source of significant line broadening.[32]
Frequently Asked Questions (FAQs)
Q1: What are typical ¹H NMR line widths for a small molecule like this compound?
A1: For a small, non-aggregating organic molecule in a low-viscosity deuterated solvent on a well-shimmed spectrometer, you should expect line widths (full width at half maximum, FWHM) of less than 1 Hz. Often, values around 0.5 Hz or even lower can be achieved. If your line widths are significantly larger than this (e.g., several Hz), it indicates a problem with sample preparation, shimming, or a dynamic process.
Q2: I've tried diluting my sample, but the peaks are still broad. What should I try next?
A2: If dilution doesn't help, the issue is less likely to be concentration-dependent aggregation. The next logical steps are to focus on instrumental factors and sample purity.
-
Re-shim meticulously. Pay close attention to the lock signal and try to maximize its height and stability.[33][34]
-
Filter your sample. Even if it looks clear, there may be microscopic suspended particles.[10]
-
Check for paramagnetic impurities. If you suspect contamination from a metal catalyst, re-purifying the sample is the best course of action.[35][36]
Q3: How can I be sure my deuterated solvent is not the problem?
A3: Deuterated solvents can absorb water from the atmosphere, which can sometimes participate in exchange processes with labile protons on your molecule, causing broadening of those specific peaks.[2] Solvents can also contain impurities from manufacturing. To test this, you can run a spectrum of the pure solvent from the same bottle. The residual solvent peaks should be sharp. If they are broad, the solvent may be contaminated or the spectrometer requires shimming. Using a fresh, sealed bottle of high-purity solvent is always a good practice.[37]
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
This protocol is used to investigate dynamic processes like chemical exchange.
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, which have a wide temperature range).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and line widths of the broad peaks.
-
Low-Temperature Spectra: Cool the sample in decrements of 10-20 K (e.g., 278 K, 258 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step. Re-shim the spectrometer at each new temperature and acquire a spectrum.
-
High-Temperature Spectra: After returning to room temperature, heat the sample in increments of 10-20 K (e.g., 318 K, 338 K, etc.). Again, allow for equilibration, re-shim, and acquire a spectrum at each temperature.
-
Data Analysis: Analyze the series of spectra. If chemical exchange is the cause of broadening at room temperature, you should observe a transition from sharp, distinct peaks at low temperatures to a single, sharp, averaged peak at high temperatures.
Protocol 2: Sample Filtration for NMR
This protocol helps remove particulate matter that can degrade spectral quality.
-
Prepare the Filter: Take a clean Pasteur pipette and push a small, loose plug of glass wool or a small piece of cotton into the narrow part of the pipette using a thin rod. Do not pack it too tightly.
-
Prepare the Sample: Dissolve your compound (e.g., 5-10 mg) in the desired volume of deuterated solvent (e.g., 0.7 mL) in a small vial.[11]
-
Filter: Use another pipette to draw up the prepared solution and carefully pass it through the glass wool-plugged pipette directly into a clean NMR tube.
-
Cap and Invert: Cap the NMR tube and gently invert it a few times to ensure the solution is homogeneous before placing it in the spectrometer.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. youtube.com [youtube.com]
- 13. sites.unimi.it [sites.unimi.it]
- 14. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 15. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. protein-nmr.org.uk [protein-nmr.org.uk]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Item - Development of NMR tools to investigate aggregation phenomena - University of Sussex - Figshare [sussex.figshare.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Figure 11. [NMR-based detection of aggregation. (Left)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. web.stanford.edu [web.stanford.edu]
- 26. Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. University of Ottawa NMR Facility Blog: The Effect of Viscosity on 1H NOESY Spectra [u-of-o-nmr-facility.blogspot.com]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 30. m.youtube.com [m.youtube.com]
- 31. tandfonline.com [tandfonline.com]
- 32. orgchemboulder.com [orgchemboulder.com]
- 33. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 34. scs.illinois.edu [scs.illinois.edu]
- 35. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 36. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 37. depts.washington.edu [depts.washington.edu]
Technical Support Center: Enhancing the Solubility of 3-(4-nitrophenyl)-1,2,4-oxadiazole for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with poorly soluble compounds like 3-(4-nitrophenyl)-1,2,4-oxadiazole in biological assays. Our goal is to equip you with the knowledge and practical protocols to achieve reliable and reproducible experimental results.
Introduction to the Challenge
This compound is a heterocyclic compound of interest in medicinal chemistry.[1] However, its hydrophobic nature, indicated by a calculated LogP of approximately 1.6, presents a significant hurdle for in vitro and in vivo studies due to poor aqueous solubility.[2] Precipitation of the compound in biological media can lead to inaccurate assay results, loss of compound activity, and misleading structure-activity relationship (SAR) data. This guide will walk you through a systematic approach to enhancing the solubility of this and similar compounds for your biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: The compound is inherently poorly soluble in water.
-
"Solvent Shock": When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in polarity can cause the compound to crash out of solution.
-
Media Components: Salts, proteins (especially from fetal bovine serum), and other components in the culture medium can interact with the compound and reduce its solubility.
-
Temperature Changes: Shifting the medium from refrigerated storage to a 37°C incubator can alter the compound's solubility.
-
pH of the Medium: The pH of the culture medium can influence the ionization state of a compound, which in turn affects its solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v).[3] Even at low concentrations, DMSO can have off-target effects on cellular signaling pathways.[4] Therefore, it is essential to include a vehicle control (assay medium with the same final DMSO concentration but without the test compound) in your experiments to account for any solvent-induced effects.
Q3: How do I prepare a stock solution of this compound?
A3: A high-concentration stock solution is the first step in preparing your compound for biological assays.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 191.14 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 191.14 g/mol * 0.001 L = 0.0019114 g = 1.91 mg
-
-
Weigh the compound: Accurately weigh 1.91 mg of this compound using a calibrated analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-quality, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no solid particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Troubleshooting Guide: Compound Precipitation
If you are observing precipitation of this compound in your assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Solubilization Strategies
If reducing the compound and DMSO concentrations is not feasible or does not resolve the precipitation, consider the following advanced solubilization techniques.
Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.
-
Mechanism of Action: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used in pharmaceutical formulations.
-
Considerations: The final concentration of the co-solvent must be compatible with the biological assay and not cause cellular toxicity.
| Co-solvent | Typical Starting Concentration Range in Final Assay Medium | Advantages | Disadvantages |
| Ethanol | 1-5% (v/v) | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-10% (v/v) | Generally less toxic than ethanol. | Can increase the viscosity of the medium. |
| PEG 400 | 1-10% (v/v) | Low toxicity, widely used in formulations. | Can also increase viscosity. |
Protocol 2: Using a Co-solvent to Enhance Solubility
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 10 mM in 100% ethanol).
-
Perform serial dilutions of this stock solution in the same co-solvent.
-
Add a small volume of the co-solvent dilutions to your cell culture medium to achieve the desired final compound concentrations, ensuring the final co-solvent concentration remains within a non-toxic range.
-
Always include a vehicle control with the same final concentration of the co-solvent.
Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.
-
Mechanism of Action: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, increasing their apparent solubility in the aqueous medium.[5]
-
Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and poloxamers (e.g., Pluronic® F-68) are non-ionic surfactants commonly used in biological applications due to their lower toxicity compared to ionic surfactants.
-
Considerations: The concentration of the surfactant should be kept as low as possible to avoid disrupting cell membranes or interfering with the assay.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Mechanism of Action: They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its aqueous solubility.[6][7]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are derivatives with improved solubility and lower toxicity compared to natural β-cyclodextrin.
-
Considerations: The formation of the inclusion complex is a dynamic equilibrium, and the stability of the complex can be influenced by the assay conditions.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary. These are typically employed in later stages of drug development but can be adapted for preclinical research.
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[8][9][10] The small particle size increases the surface area, leading to a higher dissolution rate.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous (non-crystalline) state within a carrier matrix, usually a polymer. The amorphous form has a higher energy state than the crystalline form, resulting in increased apparent solubility and a faster dissolution rate.
Experimental Protocol for Determining Apparent Solubility
Before proceeding with your biological assays, it is highly recommended to determine the apparent solubility of this compound in your specific assay medium under your experimental conditions.
Protocol 3: Kinetic Solubility Assessment in Assay Medium
-
Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO.
-
Prepare Assay Plate: In a clear, flat-bottom 96-well plate, add your cell culture medium to each well.
-
Add Compound Dilutions: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of the assay plate. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., 0.5%).
-
Controls: Include a negative control (medium with DMSO only) and a blank (medium only).
-
Incubation: Cover the plate and incubate under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2, 6, or 24 hours).
-
Visual and Instrumental Analysis:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, visible particles, or a surface film).
-
Spectrophotometric Measurement: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration at which no precipitation is observed is the apparent solubility of the compound under these conditions.
Conclusion
Enhancing the solubility of poorly soluble compounds like this compound is a critical step in obtaining reliable and reproducible data in biological assays. By systematically addressing potential causes of precipitation and employing appropriate solubilization strategies, researchers can overcome these challenges. This guide provides a framework for troubleshooting and optimizing your experimental conditions. For further assistance, please consult the references provided below.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability issues of 3-(4-nitrophenyl)-1,2,4-oxadiazole in aqueous solutions
Technical Support Center: 3-(4-nitrophenyl)-1,2,4-oxadiazole
Welcome to the technical support resource for this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. As Senior Application Scientists, we have designed this center to provide not just protocols, but the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant degradation of my this compound after preparing it in an aqueous buffer. Is this expected?
Yes, this observation is consistent with the known chemistry of the 1,2,4-oxadiazole ring system. While often used as a bioisostere for esters and amides due to its relative resistance to metabolic hydrolysis, the 1,2,4-oxadiazole ring is susceptible to chemical hydrolysis in aqueous solutions, particularly under acidic or basic conditions.[1][2] The stability of this heterocyclic system is highly dependent on the pH of the solution.
A study on a similar 1,2,4-oxadiazole derivative demonstrated that maximum stability is achieved in a narrow pH range of 3 to 5.[1] Outside of this range, both acidic and basic conditions can catalyze the opening of the oxadiazole ring.
Q2: What is the primary degradation product, and what is the mechanism of degradation?
The degradation proceeds via hydrolysis, leading to the cleavage of the 1,2,4-oxadiazole ring. The primary degradation product is the corresponding aryl nitrile. For this compound, the expected degradation product is 4-nitrobenzonitrile .
The mechanism varies with pH[1]:
-
Under Acidic Conditions (pH < 3): The N-4 nitrogen of the oxadiazole ring becomes protonated. This activates the C-5 carbon for a nucleophilic attack by water, initiating ring opening.
-
Under Basic Conditions (pH > 5): A hydroxide ion directly attacks the C-5 carbon. This generates an anionic intermediate on the N-4 nitrogen, which is then protonated by water, leading to the cleavage of the ring.
The following diagram illustrates these pH-dependent degradation pathways.
References
Technical Support Center: Overcoming Common Problems in Scaling Up 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to large-scale production. The 1,2,4-oxadiazole motif is a valuable bioisostere for amides and esters in drug discovery, but its synthesis at scale presents unique hurdles that require careful consideration of reaction conditions, impurity profiles, and safety.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your scale-up campaigns.
Section 1: Troubleshooting Low Yields and Reaction Failures
Low conversion and poor yields are the most frequent and costly issues during scale-up. The following questions address the critical steps of the synthesis, focusing on the common and robust method involving the condensation of an amidoxime with a carboxylic acid or its derivative.
Q1: My reaction has stalled. Analysis shows the presence of the O-acylamidoxime intermediate, but very little of the final 1,2,4-oxadiazole. How can I drive the cyclodehydration to completion?
A1: This is the most common bottleneck in 1,2,4-oxadiazole synthesis. The intramolecular cyclodehydration of the O-acylamidoxime intermediate is often the most challenging and highest energy barrier step in the sequence.[1][4] Simply extending the reaction time is rarely an efficient solution at scale. The choice of cyclization method is critical.
Causality: The cyclization requires the removal of a molecule of water. This process can be promoted thermally or chemically (base-mediated). On a large scale, inefficient heat transfer can lead to localized temperature gradients, preventing the entire batch from reaching the required activation energy for thermal cyclization. For base-mediated methods, the strength and type of base are paramount.
Troubleshooting & Optimization:
-
Thermal Cyclization: This is the classical approach but often requires forcing conditions (e.g., refluxing in high-boiling solvents like toluene, xylene, or DMF). At scale, ensure your reactor is capable of uniform heating. However, be aware that prolonged high temperatures can lead to side reactions, such as the Boulton-Katritzky rearrangement (see Q5).[4]
-
Base-Mediated Cyclization: This is often more efficient and scalable.
-
TBAF (Tetrabutylammonium Fluoride): While highly effective in lab-scale synthesis due to the high basicity of the fluoride ion in aprotic solvents, its use at scale is problematic. The fluoride anion is highly corrosive to standard glass-lined and stainless steel reactors.[5][6]
-
Superbase Systems (Recommended for Scale-Up): A robust and increasingly popular alternative is the use of an inorganic base in a polar aprotic solvent, such as NaOH/DMSO or KOH/DMSO.[4][6][7] These systems are highly effective at room temperature, avoiding the need for high heat and mitigating thermal degradation pathways. They are also non-corrosive and cost-effective.
-
Organic Bases: Strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective but may be more expensive for large-scale use.
-
Below is a decision tree to guide your optimization strategy for the critical cyclodehydration step.
Caption: Troubleshooting the Cyclodehydration Step.
Q2: Are there "one-pot" methods that are more robust for large-scale synthesis and avoid the isolation of intermediates?
A2: Yes, one-pot procedures are highly advantageous for process chemistry as they reduce unit operations, minimize waste, and improve overall efficiency. The synthesis of 1,2,4-oxadiazoles is well-suited to a one-pot approach, particularly starting from nitriles and carboxylic acids.[8]
Causality: A one-pot process combines multiple reaction steps in a single vessel. For 1,2,4-oxadiazoles, this typically involves:
-
In-situ formation of the amidoxime from a nitrile and hydroxylamine.
-
Condensation of the amidoxime with a carboxylic acid (activated in situ) to form the O-acylamidoxime.
-
Cyclodehydration to the final product.
Recommended One-Pot Protocol for Scale-Up: A particularly effective method involves the in-situ generation of the amidoxime followed by coupling and cyclization using a superbase system. This avoids isolating the often unstable amidoxime and O-acylamidoxime intermediates.[7][8]
Caption: Scalable One-Pot Synthesis Workflow.
See Appendix A for a detailed, step-by-step experimental protocol based on this workflow.
Section 2: Managing Impurities and By-Products
Controlling the impurity profile is paramount for pharmaceutical applications. Scaling up can introduce or exacerbate the formation of side products due to extended reaction times and challenges with heat and mass transfer.
Q3: My primary impurity is the hydrolyzed amidoxime or cleaved O-acylamidoxime. How can I prevent this?
A3: The cleavage of the O-acylamidoxime intermediate back to the amidoxime and carboxylic acid is a common side reaction, particularly in the presence of water or other protic species.[4][9]
Causality: This is a hydrolysis reaction. On a large scale, sources of water can include insufficiently dried solvents, reagents, or atmospheric moisture ingress during long reaction times. The O-N bond in the intermediate is susceptible to cleavage under harsh conditions.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. This is especially critical for base-mediated cyclizations.[4]
-
Minimize Reaction Time: Optimize the reaction parameters (temperature, catalyst loading) to achieve full conversion in the shortest time possible, reducing the window for hydrolysis to occur.
-
Choice of Base: If using a base for cyclization, a non-nucleophilic base is preferred to avoid competitive reactions. The NaOH/DMSO system is advantageous as it promotes rapid cyclization at room temperature, minimizing both thermal degradation and hydrolysis.[7]
Q4: I've identified an unexpected isomer in my final product. What could it be and how do I avoid it?
A4: The most likely isomeric impurity is another heterocycle formed via the Boulton-Katritzky Rearrangement (BKR) . This is a well-documented thermal or acid-catalyzed rearrangement of 3-substituted 1,2,4-oxadiazoles that possess a specific three-atom side chain at the 5-position.[4][6][9]
Causality: The BKR involves an intramolecular nucleophilic attack from an atom in the side chain onto the N(2) position of the oxadiazole ring, which is electrophilic due to the weak and polarized O-N bond.[6] This leads to the formation of a new, often more stable, heterocyclic system. The reaction is facilitated by heat and acidic conditions.
Troubleshooting & Optimization:
-
Control Temperature: Avoid excessive temperatures during both the reaction and the workup. If thermal cyclization is necessary, carefully determine the minimum temperature required for conversion.
-
Neutral Workup: Use neutral or mildly basic conditions for your workup and purification. Avoid strong acidic washes if BKR is a suspected pathway.
-
Purification: If the rearrangement product does form, it will likely have different polarity from your target compound, allowing for separation by recrystallization or chromatography. However, preventing its formation is the most efficient strategy.
-
Alternative Synthesis: If BKR is unavoidable due to the required reaction conditions, consider alternative synthetic routes that operate at lower temperatures, such as the base-catalyzed methods discussed in Q1.[7]
Section 3: Purification and Safety at Scale
Q5: Standard column chromatography is not feasible for my multi-kilogram batch. What are recommended large-scale purification techniques?
A5: At scale, purification strategies must be efficient, cost-effective, and minimize solvent usage.
-
Recrystallization: This is the most desirable method for large-scale purification of solid compounds. A thorough screening of solvents and solvent/anti-solvent systems is crucial. Key parameters to optimize are yield, purity, crystal form (polymorphism), and residual solvent levels.
-
Trituration/Slurrying: Stirring the crude solid product in a solvent in which it has poor solubility can effectively wash away more soluble impurities. This is a simple and effective technique for initial purification.
-
Distillation: For liquid 1,2,4-oxadiazoles, vacuum distillation can be an option, but a thorough thermal stability assessment is mandatory first (see Q6).
Q6: Are there specific thermal hazards associated with 1,2,4-oxadiazoles or their intermediates that I should be aware of?
A6: Yes. While many 1,2,4-oxadiazoles are thermally stable, the ring system is present in some energetic materials.[10][11] The weak O-N bond can be susceptible to thermal cleavage.[6][12] The presence of certain functional groups (e.g., nitro, nitramino, azide) drastically increases the energetic potential and thermal sensitivity.[11][13]
Safety Protocol: Before any large-scale synthesis or purification involving heat, it is imperative to perform thermal hazard analysis.
-
Differential Scanning Calorimetry (DSC): Run a DSC analysis on a small sample of your purified product and key intermediates to identify the onset temperature of any exothermic decomposition.
-
Process Safety Review: Ensure that the maximum operating temperature of your process is well below the decomposition onset temperature identified by DSC, with a sufficient safety margin (typically >50 °C).
Appendix A: Recommended Scale-Up Protocol
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from a Nitrile and Carboxylic Acid
This is a generalized protocol and must be optimized for specific substrates.
-
Amidoxime Formation:
-
To a suitable reactor under an inert nitrogen atmosphere, charge the starting nitrile (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).
-
Add hydroxylamine (e.g., 50% aqueous solution, 1.2-1.5 eq) and a base (e.g., NaHCO₃ or K₂CO₃, 1.2-1.5 eq).
-
Heat the mixture (e.g., 60-80 °C) and monitor by an appropriate analytical method (TLC, LC-MS) until the nitrile is consumed.
-
Remove the alcohol solvent under reduced pressure. The crude amidoxime can often be taken directly to the next step.
-
-
Coupling and Cyclodehydration:
-
To the crude amidoxime, add a polar aprotic solvent such as DMSO.
-
Add the carboxylic acid (1.0-1.1 eq).
-
For NaOH/DMSO system: Add powdered NaOH (2.0-3.0 eq) portion-wise, monitoring the internal temperature to control any exotherm.
-
Stir the reaction at room temperature. The reaction is often complete within 4-16 hours.[5] Monitor for the disappearance of the O-acylamidoxime intermediate.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully quench the mixture by pouring it into a large volume of ice water.
-
The product may precipitate as a solid, which can be collected by filtration. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or trituration.
-
Appendix B: Data Tables
Table 1: Comparison of Common Cyclodehydration Reagents for Scale-Up
| Reagent/Condition | Solvent | Temp. | Pros | Cons/Scale-Up Considerations |
| Thermal | Toluene, Xylene | 110-140 °C | Simple, no reagents needed. | High energy cost; risk of thermal decomposition (BKR); long reaction times.[4] |
| TBAF | THF, MeCN | RT | Highly effective, fast reactions.[4] | Highly corrosive to reactors ; expensive; moisture sensitive.[5][6] |
| NaOH/DMSO | DMSO | RT | Excellent for scale-up ; inexpensive; non-corrosive; mild conditions.[4] | DMSO can be difficult to remove; potential for product solubility issues during workup. |
| HBTU/DIEA | DMF, DCM | RT - 50 °C | Effective for electron-deficient substrates.[14] | Reagents are expensive; requires careful stoichiometry control. |
| Microwave | Various | Elevated | Very fast reaction times.[3][14] | Requires specialized equipment not always available for large-scale production. |
References
- 1. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 11. Energetic 1,2,4-oxadiazoles: synthesis and properties | Russian Chemical Reviews [rcr.colab.ws]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Unambiguous Arbitrator: Validating the 3-(4-Nitrophenyl)-1,2,4-oxadiazole Structure with X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which rational design, structure-activity relationship (SAR) studies, and the prediction of physicochemical properties are built. For heterocyclic scaffolds like 1,2,4-oxadiazoles, which are prevalent in a wide array of biologically active compounds, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3-(4-nitrophenyl)-1,2,4-oxadiazole, with a central focus on the definitive power of single-crystal X-ray crystallography.
While the crystal structure for this compound itself is not publicly deposited, this guide will utilize the closely related analogue, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole , as a case study to demonstrate the depth of information obtainable from X-ray diffraction. We will then objectively compare this "gold standard" technique with other powerful methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry, to provide researchers with a holistic understanding of their respective capabilities and limitations in the structural validation workflow.
The Decisive Evidence: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the ultimate arbiter in structural chemistry, providing a high-resolution, three-dimensional map of electron density within a crystal lattice. From this map, the precise coordinates of each atom can be determined, yielding unequivocal information on bond lengths, bond angles, and torsional angles. This level of detail is indispensable for understanding intermolecular interactions in the solid state, which can influence properties such as solubility and crystal packing.
Case Study: 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
The crystallographic analysis of 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole reveals key structural features with exceptional precision.[1] The molecule crystallizes in an orthorhombic system, and the analysis provides a detailed picture of the spatial arrangement of the constituent rings.
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Defines the basic symmetry of the unit cell. |
| Space Group | Pbca | Describes the symmetry operations within the unit cell. |
| a (Å) | 13.5272 (5) | Unit cell dimension. |
| b (Å) | 6.5362 (2) | Unit cell dimension. |
| c (Å) | 15.6880 (5) | Unit cell dimension. |
| Volume (ų) | 1387.08 (8) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Dihedral Angle (Dichlorophenyl-Oxadiazole) | 5.4 (2)° | Indicates near co-planarity between the two rings. |
| Dihedral Angle (Nitrophenyl-Oxadiazole) | 4.0 (2)° | Also indicates near co-planarity. |
| Dihedral Angle (Nitro group-Benzene ring) | 10.4 (3)° | Shows a slight twist of the nitro group relative to the phenyl ring. |
| Table 1: Crystallographic Data for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.[1] |
This data not only confirms the connectivity of the atoms but also provides subtle conformational details that are beyond the reach of most other analytical techniques. For instance, the near co-planarity of the aromatic rings with the central oxadiazole ring suggests a conjugated system, which has implications for the molecule's electronic properties.
Experimental Protocol: From Powder to Precision
The journey to a crystal structure is a meticulous process that demands both skill and patience.
-
Synthesis and Purification: The target compound, 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, is synthesized by heating a solution of 2,4-dichlorobenzoyl chloride and N'-hydroxy-4-nitrobenzamidine in pyridine.[1] The crude product is then purified by column chromatography.
-
Crystallization: The purified compound is recrystallized from a suitable solvent, such as dichloromethane, to obtain single crystals of sufficient quality for X-ray diffraction.[1] This is often the most challenging step, requiring careful control of conditions like temperature and solvent evaporation rate.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques. Each method offers unique insights, and their combined data provides a more complete picture of the molecule's identity and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl and oxadiazole rings. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the oxadiazole ring are particularly characteristic and can be used to distinguish between different isomers.[2]
Strengths:
-
Provides detailed information about the molecular structure in solution.
-
Non-destructive technique.
-
Can be used to study dynamic processes.
Limitations:
-
Does not provide direct information about the three-dimensional arrangement of atoms in space (bond lengths and angles).
-
Can be challenging to interpret for complex molecules with overlapping signals.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and to deduce its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula.
-
Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information, as different isomers will often fragment in distinct ways.
Strengths:
-
Extremely high sensitivity.
-
Provides accurate molecular weight and elemental composition.
-
Can provide structural information through fragmentation analysis.
Limitations:
-
Does not provide information about the stereochemistry or the connectivity of the atoms.
-
Is a destructive technique.
Computational Chemistry
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and various properties of a molecule. These theoretical calculations can be a valuable complement to experimental data.
-
Geometry Optimization: Computational methods can be used to calculate the lowest energy conformation of a molecule, providing theoretical values for bond lengths and angles.
-
Spectra Prediction: It is also possible to predict NMR and IR spectra, which can aid in the interpretation of experimental data.
Strengths:
-
Can provide structural and electronic information for molecules that are difficult to study experimentally.
-
Can be used to predict a wide range of molecular properties.
Limitations:
-
The accuracy of the results depends on the level of theory and the basis set used.
-
Does not provide direct experimental evidence of the structure.
A Symbiotic Approach to Structural Validation
The following table summarizes the key strengths and weaknesses of each technique in the context of validating the structure of a small molecule like this compound.
| Technique | Primary Information | Strengths | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive for solid-state structure. | Requires a single crystal of suitable quality; provides a static picture of the molecule. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Provides detailed structural information in solution; non-destructive. | Does not provide precise bond lengths and angles; can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; provides accurate molecular formula. | Does not provide stereochemical or detailed connectivity information; destructive. |
| Computational Chemistry | Theoretical 3D structure, electronic properties, predicted spectra. | Can be applied to any molecule; provides insights into molecular properties. | Results are theoretical and require experimental validation; accuracy is method-dependent. |
| Table 2: Comparison of Structural Elucidation Techniques. |
References
A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers for Drug Development
Introduction: Choosing the Right Heterocycle
In the landscape of medicinal chemistry, oxadiazoles represent a class of five-membered aromatic heterocycles that have proven to be invaluable scaffolds in drug design.[1][2] These rings, containing one oxygen and two nitrogen atoms, are frequently employed as bioisosteric replacements for amide and ester functionalities, a strategy used to enhance metabolic stability, modulate solubility, and improve overall pharmacokinetic profiles.[3][4][5]
Among the four possible isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most widely studied and utilized due to their synthetic accessibility and robust chemical nature.[1][4][5][6] While structurally similar, the distinct arrangement of heteroatoms in these two isomers imparts significant differences in their electronic character, physicochemical properties, and chemical reactivity. This guide provides a comprehensive comparative analysis of 1,2,4- and 1,3,4-oxadiazoles, offering experimental insights and data to assist researchers and drug development professionals in making informed decisions when selecting a scaffold for their specific therapeutic targets.
Caption: Core structures of 1,2,4- and 1,3,4-oxadiazole isomers.
Part 1: Physicochemical and Structural Properties: A Tale of Two Dipoles
The fundamental difference between the two isomers lies in the relative positions of the heteroatoms, which dictates their electronic distribution and, consequently, their physical properties. The 1,3,4-oxadiazole is a symmetrical molecule, while the 1,2,4-isomer is not. This seemingly small structural change has profound implications.
Calculations and experimental data reveal that the 1,3,4-oxadiazole ring is more stable than the 1,2,4-isomer.[4] This increased stability is partly attributed to the absence of the relatively weak N-O bond found in the 1,2,4-scaffold.[7][8]
A pivotal study systematically comparing matched pairs of the two isomers found that the 1,3,4-oxadiazole consistently exhibits properties more favorable for drug development.[9][10] The difference is largely rationalized by their intrinsic charge distributions and dipole moments. The 1,3,4-isomer has a lower dipole moment, leading to reduced polarity and lipophilicity.
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Significance |
| Relative Stability | Less Stable | More Stable | 1,3,4-isomer lacks the weaker N-O bond, making it more robust to chemical and thermal degradation.[4] |
| Lipophilicity (logD) | Higher | Lower (often by an order of magnitude) | Lower logD in 1,3,4-isomers can lead to improved aqueous solubility and a better overall ADME profile.[9][10] |
| Aqueous Solubility | Generally Lower | Generally Higher | Favors the 1,3,4-isomer for oral drug formulations and bioavailability.[9] |
| Metabolic Stability | Good (used as ester/amide bioisostere) | Generally Higher | Direct comparisons show 1,3,4-isomers often have superior stability in liver microsomes.[9][10] |
| hERG Inhibition | Higher Propensity | Lower Propensity | 1,3,4-isomers present a lower risk for cardiotoxicity, a critical parameter in drug safety.[9] |
| Aromaticity Index | Lower (I5 = 39) | Higher | The lower aromaticity of the 1,2,4-isomer contributes to its higher tendency to undergo rearrangement reactions.[8] |
Part 2: A Comparative Look at Synthetic Strategies
The synthetic routes to these isomers are distinct, reflecting their different structural assembly. The choice of synthesis is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of 1,2,4-Oxadiazoles
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the condensation and subsequent cyclization of an amidoxime with an acylating agent, such as a carboxylic acid or acyl chloride.[11][12][13]
Caption: General synthetic pathway for 1,2,4-oxadiazoles.
Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
-
Activation: To a solution of a carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as carbonyldiimidazole (CDI) or EDCI/HOBt (1.1 eq). Stir at room temperature for 1-2 hours to form the activated intermediate.
-
Condensation: Add the corresponding amidoxime (1.0 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.
-
Cyclization: Heat the reaction mixture (typically 80-120 °C) for 4-16 hours to effect cyclodehydration. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield the desired 1,2,4-oxadiazole.[14]
Synthesis of 1,3,4-Oxadiazoles
The classical and most reliable route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines .[15][16] These precursors are readily prepared from the reaction of an acid hydrazide with an acyl chloride or carboxylic acid.
Caption: General synthetic pathway for 1,3,4-oxadiazoles.
Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
-
Precursor Synthesis: Dissolve an acid hydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) and cool to 0 °C. Add an acyl chloride (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2-12 hours until the diacylhydrazine intermediate is formed, which often precipitates and can be collected by filtration.
-
Cyclization: Suspend the N,N'-diacylhydrazine (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Heat the mixture to reflux for 2-6 hours. Alternatively, polyphosphoric acid (PPA) can be used at elevated temperatures (100-150 °C).[15]
-
Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. If POCl₃ or SOCl₂ was used, neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until the product precipitates. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Part 3: Chemical Reactivity and Stability
The reactivity of the two isomers is a direct consequence of their electronic structure and bond strengths.
-
Electrophilic Substitution: Both rings are electron-deficient due to the presence of two pyridine-type nitrogen atoms, making them highly resistant to electrophilic aromatic substitution (e.g., nitration, halogenation).[17][18]
-
Nucleophilic Attack: Both are susceptible to nucleophilic attack, but the sites of attack and consequences differ. The 1,2,4-oxadiazole is attacked at the C3 and C5 positions.[17] The inherent instability of the N-O bond makes the 1,2,4-isomer prone to ring-opening and rearrangement reactions (e.g., ANRORC mechanism), a reactivity profile that is less common for the more stable 1,3,4-isomer.[7][8]
-
Stability: The 1,3,4-oxadiazole ring is generally more robust and can withstand harsher reaction conditions, including strong acids and bases, compared to the 1,2,4-isomer.[1][4] This superior stability is a significant advantage in multistep synthetic campaigns where the heterocycle must remain intact through various transformations.
Caption: Comparative reactivity profiles of oxadiazole isomers.
Part 4: Applications in Medicinal Chemistry
Both isomers have been successfully incorporated into a wide array of biologically active molecules, demonstrating their status as "privileged structures."
Table 2: Biological Activities and Marketed Drugs
| Isomer | Common Biological Activities | Marketed/Notable Drugs |
| 1,2,4-Oxadiazole | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Muscarinic Agonists, 5-HT Receptor Antagonists.[3][4][6][19][20] | Ataluren: Used for treating Duchenne muscular dystrophy.[4] |
| 1,3,4-Oxadiazole | Antiviral, Antibacterial, Antifungal, Anticancer, Anti-inflammatory, Antihypertensive, Anticonvulsant.[5][15][21][22] | Raltegravir: An HIV integrase inhibitor.[5][15] Zibotentan: An anticancer agent.[5] |
The choice between isomers can profoundly impact a drug candidate's profile. As established, 1,3,4-oxadiazoles generally confer lower lipophilicity and superior metabolic stability.[9] This makes the 1,3,4-isomer a frequent first choice when replacing a labile ester or amide group to improve "drug-like" properties.
However, the 1,2,4-oxadiazole should not be discounted. Its asymmetric nature and specific electronic distribution may provide a better structural mimic of the transition state of ester or amide hydrolysis, potentially leading to stronger interactions with a target enzyme. Its unique vector orientation of substituents can be crucial for optimizing binding to a specific receptor pocket.
Conclusion and Recommendations
The 1,2,4- and 1,3,4-oxadiazole isomers, while closely related, offer distinct advantages and disadvantages for the drug discovery scientist.
-
Choose the 1,3,4-Oxadiazole when:
-
The primary goal is to improve metabolic stability and reduce lipophilicity.
-
High chemical and thermal stability are required for subsequent synthetic steps.
-
A lower risk of hERG-related cardiotoxicity is a priority.
-
-
Consider the 1,2,4-Oxadiazole when:
-
The specific spatial arrangement of substituents is critical for target engagement.
-
A closer electronic mimic of an ester or amide is desired for enzymatic inhibition.
-
Synthetic routes starting from readily available amidoximes are more convenient.
-
Ultimately, the decision rests on a careful analysis of the project's specific goals, including the target biology, desired pharmacokinetic profile, and synthetic feasibility. This guide serves as a foundational resource, grounded in experimental data, to empower researchers to strategically leverage the unique properties of each oxadiazole isomer in the pursuit of novel therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. jusst.org [jusst.org]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. soc.chim.it [soc.chim.it]
- 8. The new era of 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid [mdpi.com]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 18. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jchemrev.com [jchemrev.com]
- 22. pharmatutor.org [pharmatutor.org]
A Comparative Guide to Confirming the Biological Activity of Synthesized 3-(4-nitrophenyl)-1,2,4-oxadiazole
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to systematically evaluate and confirm the biological activity of the synthesized heterocyclic compound, 3-(4-nitrophenyl)-1,2,4-oxadiazole. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization.
The 1,2,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The presence of the 4-nitrophenyl substituent provides a specific chemical entity whose potential bioactivity warrants rigorous, multi-faceted investigation. This guide outlines a tiered experimental strategy, comparing the novel compound against established standards to ascertain its therapeutic potential.
Part 1: The Strategic Workflow for Bioactivity Screening
A logical, tiered approach is essential to efficiently screen the synthesized compound. This strategy begins with broad, high-throughput in vitro assays to identify primary areas of activity, followed by more targeted secondary assays to elucidate potential mechanisms of action. This workflow minimizes resource expenditure while maximizing data acquisition.
Caption: Tiered workflow for biological activity confirmation.
Part 2: Anticancer Activity Profiling
Many oxadiazole derivatives have demonstrated potent anticancer properties.[5][6][7] A primary assessment of a novel compound's anticancer potential begins with a general cytotoxicity screen against a panel of human cancer cell lines. This provides a broad view of its efficacy and selectivity.
Comparative Compound: Doxorubicin
Doxorubicin is a widely used anthracycline chemotherapeutic agent and serves as an authoritative positive control for in vitro cytotoxicity studies.
Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[9][10][11]
Caption: The colorimetric principle of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the diluted compounds. Include "vehicle control" wells containing the highest concentration of DMSO used.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale for this step is to allow sufficient time for viable cells to metabolize the MTT.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[11]
Data Presentation & Interpretation
The results are typically expressed as the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound required to inhibit cell growth by 50%.
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on HCT-116 (µM) |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Hypothetical Data |
A lower IC₅₀ value indicates higher cytotoxic potency. While the hypothetical data shows the test compound is less potent than Doxorubicin, an IC₅₀ value in the low micromolar range suggests significant biological activity worthy of further investigation.
Part 3: Anti-inflammatory Potential Assessment
The 1,2,4-oxadiazole scaffold is present in molecules designed as anti-inflammatory agents.[12][13][14] A key target in inflammation is the enzyme Cyclooxygenase-2 (COX-2), which is responsible for the formation of pro-inflammatory prostanoids.[15]
Comparative Compound: Celecoxib
Celecoxib is a selective COX-2 inhibitor used clinically as a non-steroidal anti-inflammatory drug (NSAID) and serves as the ideal positive control.
Protocol 3.1: Fluorometric COX-2 Inhibitor Screening Assay
This assay quantifies COX-2 activity by measuring the generation of its intermediate product, Prostaglandin G2.[15][16] A probe included in the reaction mix fluoresces upon interaction with Prostaglandin G2, and the signal is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol (e.g., from Assay Genie, Sigma-Aldrich, or Cayman Chemical).[15][16][17] This typically involves reconstituting the human recombinant COX-2 enzyme, preparing a reaction mix with COX Assay Buffer and a COX Probe, and diluting the arachidonic acid substrate.
-
Plate Setup: In a 96-well white opaque plate, add 10 µL of the test compound (this compound) and the control compound (Celecoxib) at various concentrations (10x final concentration).
-
Controls: Prepare an "Enzyme Control" well with 10 µL of Assay Buffer instead of an inhibitor and an "Inhibitor Control" well with a known concentration of Celecoxib.[16]
-
Reaction Initiation: Add 80 µL of the Reaction Mix to all wells. To initiate the enzymatic reaction simultaneously across all wells, use a multi-channel pipette to add 10 µL of diluted arachidonic acid.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes. The choice of a kinetic read is crucial as it allows for the calculation of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Data Presentation & Interpretation
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| This compound | 5.2 ± 0.5 |
| Celecoxib (Control) | 0.45 ± 0.04 |
| Hypothetical Data |
The IC₅₀ value represents the concentration at which the compound inhibits 50% of the COX-2 enzyme's activity. A low micromolar IC₅₀ suggests that the compound has potential as a COX-2 inhibitor. For a comprehensive profile, a follow-up assay against COX-1 should be performed to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), which is a critical parameter for modern NSAIDs.
Part 4: Antimicrobial Efficacy Determination
The structural diversity of oxadiazole derivatives has also led to their exploration as antimicrobial agents.[18][19][20] The foundational test for any new potential antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC).
Comparative Compound: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria, making it a suitable standard for comparison.
Protocol 4.1: Broth Microdilution for MIC Determination
This is the gold-standard method for quantitative antimicrobial susceptibility testing.[21][22] The assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for reproducibility and accuracy.[23][24]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) and prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 × 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation & Interpretation
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
| Hypothetical Data |
The MIC value provides a quantitative measure of the compound's potency. While the hypothetical results indicate that the test compound is significantly less potent than Ciprofloxacin, MIC values ≤16 µg/mL can still be considered a starting point for further lead optimization, especially if the compound possesses a novel mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic, comparative approach to confirming the biological activity of synthesized this compound. Based on the hypothetical data presented, the compound demonstrates moderate activity across all three tested areas, with the most promising results in the low micromolar range for anticancer and anti-inflammatory screening.
The causality for this broad, moderate activity may lie in the general reactivity of the nitrophenyl group or the ability of the oxadiazole core to act as a bioisostere for amides and esters, allowing it to interact with multiple biological targets.[25]
Next Steps would logically include:
-
For Anticancer Activity: Expanding the cell line panel to assess selectivity and initiating mechanism-of-action studies (e.g., apoptosis assays, cell cycle analysis).
-
For Anti-inflammatory Activity: Performing a COX-1 counter-screen to determine selectivity and investigating effects on other inflammatory pathways, such as NF-κB, which has been implicated in the action of other oxadiazoles.[26]
-
For Antimicrobial Activity: Broadening the panel of tested microbes, including resistant strains, and performing time-kill assays to determine if the effect is bactericidal or bacteriostatic.
By following this structured, evidence-based workflow, researchers can confidently characterize novel chemical entities and generate the high-quality, comparative data necessary for publication and further drug development endeavors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 21. pdb.apec.org [pdb.apec.org]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. woah.org [woah.org]
- 24. fda.gov [fda.gov]
- 25. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 1,2,4-Oxadiazole Derivatives
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles.[1] As these promising drug candidates progress through the development pipeline, the analytical methods used to characterize them and ensure their quality must be robust, reliable, and consistent. This guide provides an in-depth comparison of analytical methodologies and a detailed framework for their cross-validation, a critical process for ensuring data integrity across different laboratories, instruments, and analytical techniques.[2] Cross-validation serves as the ultimate verification that an analytical procedure is fit for its intended purpose, a non-negotiable requirement in the regulated pharmaceutical environment.[3][4]
Part 1: A Comparative Guide to Analytical Methods for 1,2,4-Oxadiazole Derivatives
The choice of an analytical method for 1,2,4-oxadiazole derivatives depends on the specific requirements of the analysis, such as the nature of the sample matrix (bulk drug, formulation, or biological fluid), the required sensitivity, and the desired throughput. The most commonly employed techniques include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).
Methodology Overview
-
RP-HPLC: This is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[5] Its robustness and cost-effectiveness make it a staple in quality control laboratories.
-
UPLC-MS/MS: Offering significant improvements in speed, resolution, and sensitivity over conventional HPLC, UPLC-MS/MS is the gold standard for bioanalytical studies and the detection of trace-level impurities.[6][7][8] The mass spectrometer provides an additional layer of specificity, which is invaluable for complex matrices.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that offers a different separation mechanism compared to liquid chromatography, making it a powerful complementary method.[9] It requires minimal sample and solvent, highlighting its cost-effectiveness and environmental friendliness.[10][11]
Comparative Performance of Analytical Methods
| Parameter | RP-HPLC | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Similar to HPLC but with smaller particles for higher efficiency, coupled with mass detection. | Separation of ions in an electric field based on charge-to-size ratio. |
| Sensitivity | Moderate (µg/mL range).[5] | Very High (pg/mL to ng/mL range).[12][13] | High (ng/mL to µg/mL range).[14] |
| Specificity | Good, but can be limited by co-eluting impurities. Diode-array detection (DAD) enhances specificity.[5] | Excellent, due to the selectivity of mass spectrometric detection (MRM).[15] | Excellent, especially for chiral separations and charged molecules.[10] |
| Speed | Moderate (run times typically 15-30 min).[5] | Very Fast (run times often < 5 min).[7][16] | Fast (run times typically 5-20 min).[17] |
| Sample Throughput | Moderate. | High. | High. |
| Cost (Instrument) | Moderate. | High. | Low to Moderate. |
| Cost (Operational) | Moderate (solvent consumption). | Low (reduced solvent consumption).[8] | Very Low (minimal solvent usage).[9] |
| Robustness | High, well-established methods. | Moderate, sensitive to matrix effects. | Moderate, sensitive to buffer composition and capillary surface. |
| Typical Application | QC release testing, stability studies, impurity profiling. | Bioanalysis (pharmacokinetics), impurity identification, metabolism studies. | Chiral separations, analysis of charged molecules, complementary method to LC. |
Part 2: The Imperative of Cross-Validation: Ensuring Inter-Laboratory Consistency
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or on different equipment.[2] This is a regulatory expectation, particularly when a method is transferred between a development site and a manufacturing site, or to a contract research organization (CRO).[18]
When is Cross-Validation Necessary?
Cross-validation is required in several scenarios:
-
Inter-laboratory Method Transfer: When an analytical method is transferred from a transferring laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).[18]
-
Comparing Two Different Methods: When results from two different analytical methods need to be compared or used interchangeably (e.g., replacing an old HPLC method with a new UPLC method).
-
Multi-site Clinical Trials: To ensure that data from different testing sites can be reliably pooled and compared.[19][20]
Approaches to Cross-Validation and Method Transfer
The choice of approach depends on the complexity of the method and the experience of the receiving laboratory.[21][22]
-
Comparative Testing: This is the most common approach.[18] The transferring and receiving laboratories analyze the same, homogeneous batch of material, and the results are statistically compared against pre-defined acceptance criteria.[23]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method from the outset.[18][24] This is efficient for new methods that will be used at multiple sites.
-
Revalidation (or Partial Revalidation): The receiving laboratory performs a full or partial validation of the method.[22][25] This is necessary when there are significant differences in equipment or when the transferring laboratory cannot participate in comparative testing.
-
Transfer Waiver: In some cases, a formal transfer can be waived if the method is simple (e.g., a pharmacopoeial method), the receiving lab is already familiar with the procedure, or the new product is very similar to an existing one.[22][23]
Caption: Decision tree for selecting the appropriate method transfer strategy.
Part 3: Experimental Protocols and Data Interpretation
Step-by-Step Protocol for Comparative Testing
This protocol outlines a robust procedure for the cross-validation of an HPLC assay for a 1,2,4-oxadiazole derivative between a transferring unit (TU) and a receiving unit (RU).
1. Pre-Transfer Activities:
-
Protocol Development: The TU and RU collaboratively draft a detailed transfer protocol. This document must include the objective, scope, responsibilities, materials, analytical procedure, experimental design, and pre-defined acceptance criteria.[22]
-
Knowledge Transfer: The TU provides the RU with all relevant documentation, including the method validation report, standard operating procedures (SOPs), and historical data. A pre-transfer meeting is crucial to address any ambiguities.[25]
-
RU Familiarization: The RU analyst performs the analysis on a non-GMP sample to familiarize themselves with the method before formal testing begins.
2. Experimental Design:
-
Sample Selection: At least three representative batches of the 1,2,4-oxadiazole drug substance or product are selected. The samples should be homogeneous and stable.
-
Replicates: Each laboratory should perform at least six replicate analyses on each batch.[26]
-
Execution: Both laboratories should perform the analysis within a short timeframe to minimize the impact of sample aging.
3. Execution by TU and RU:
-
Both labs follow the same analytical method without deviation.
-
System suitability tests (e.g., resolution, tailing factor, repeatability) must be performed and must pass pre-defined criteria before sample analysis.
-
All raw data, chromatograms, and calculations are documented.
4. Data Analysis and Acceptance Criteria:
-
Statistical Comparison: The mean, standard deviation (SD), and relative standard deviation (RSD) are calculated for each set of results. The results from both laboratories are compared using appropriate statistical tests, such as a two-sample t-test, to check for statistically significant differences.[27][28] A Bland-Altman plot can also be used to assess the agreement between the two labs.[29]
-
Acceptance Criteria: The acceptance criteria must be clearly defined in the protocol. Typical criteria for an assay method are:
Caption: Workflow for a comparative analytical method cross-validation.
Hypothetical Data for Cross-Validation of an Assay Method
| Batch ID | Lab | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean (%) | RSD (%) |
| OXA-001 | TU | 99.8 | 100.1 | 99.9 | 99.93 | 0.15 |
| RU | 99.5 | 99.2 | 99.6 | 99.43 | 0.21 | |
| OXA-002 | TU | 100.2 | 100.5 | 100.3 | 100.33 | 0.15 |
| RU | 99.9 | 100.1 | 99.8 | 99.93 | 0.15 | |
| OXA-003 | TU | 99.5 | 99.7 | 99.6 | 99.60 | 0.10 |
| RU | 99.1 | 99.4 | 99.0 | 99.17 | 0.21 |
Statistical Evaluation:
-
Difference in Means (RU vs. TU): -0.50% (OXA-001), -0.40% (OXA-002), -0.43% (OXA-003). All are within the typical acceptance criterion of ±2%.
-
Inter-laboratory Precision: Can be calculated to confirm it is within the pre-set limit (e.g., ≤ 3%).
Troubleshooting and Causality
If a cross-validation fails, a systematic investigation is required. The causality often lies in subtle differences between laboratories.[31]
-
Instrumentation Variability: Even with the same model, differences in dwell volume, detector lamp intensity, or column oven calibration can affect results.[32][33] It is crucial to compare system suitability data between the labs to identify potential instrumental discrepancies.
-
Sample Preparation: Seemingly minor variations in weighing, dilution, or mixing techniques can introduce significant errors.[31] The analytical procedure should be as detailed as possible to minimize ambiguity.
-
Reagents and Standards: Differences in the purity or preparation of reagents, or the handling of reference standards, can lead to biased results.[21] Using the same lot of reagents and standards for the transfer is a best practice.
-
Analyst Technique: Differences in the skill and experience of analysts can contribute to variability.[32] Proper training and familiarization are essential.
Conclusion
The cross-validation of analytical methods for 1,2,4-oxadiazole derivatives is a scientifically rigorous process that underpins the reliability of data throughout the drug development lifecycle. It is not merely a procedural hurdle but a fundamental component of quality assurance. By carefully selecting and comparing appropriate analytical techniques, and by executing a well-planned cross-validation strategy, researchers, scientists, and drug development professionals can build a foundation of trust in their analytical data, ensuring consistency, regulatory compliance, and ultimately, patient safety.
References
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- 2. pharmaguru.co [pharmaguru.co]
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- 5. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
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- 10. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]
- 13. Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples [mdpi.com]
- 14. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
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- 17. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 22. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 23. propharmagroup.com [propharmagroup.com]
- 24. pharmtech.com [pharmtech.com]
- 25. contractpharma.com [contractpharma.com]
- 26. gmpsop.com [gmpsop.com]
- 27. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 28. solubilityofthings.com [solubilityofthings.com]
- 29. stats.stackexchange.com [stats.stackexchange.com]
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A Comparative Guide to Structure-Activity Relationships (SAR) of Substituted 1,2,4-Oxadiazoles
Introduction: The 1,2,4-Oxadiazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The 1,2,4-oxadiazole ring is a prominent member of this class.[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is frequently employed by drug designers as a bioisostere for amide and ester functionalities.[4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune receptor binding interactions.
The versatility of the 1,2,4-oxadiazole scaffold is demonstrated by its presence in compounds with a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for substituted 1,2,4-oxadiazoles across key therapeutic areas, supported by experimental data and protocols to inform rational drug design.
Core Synthetic Strategy: A General Workflow
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with an activated carbonyl compound, such as an acyl chloride or a carboxylic acid.[6] This robust and versatile methodology allows for the systematic introduction of diverse substituents at the C3 and C5 positions of the heterocycle, enabling comprehensive exploration of the chemical space for SAR studies.
Caption: General synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Comparative SAR Analysis Across Therapeutic Areas
The following sections dissect the SAR of 1,2,4-oxadiazole derivatives, comparing the structural requirements for activity against different biological targets.
Antibacterial Agents: Targeting Bacterial Cell Wall Synthesis
A significant body of research has focused on 1,2,4-oxadiazoles as a novel class of non-β-lactam antibiotics that inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins (PBPs).[7][8] These studies have established a clear SAR profile, particularly for activity against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant (MRSA) strains.[7][9]
The general structure for these antibacterial agents is often a multi-ring system where substitutions at both the C3 and C5 positions of the oxadiazole are critical.
Key SAR Insights:
-
C5 Substituent (Ring A): A hydrogen-bond donor in this position is crucial for antibacterial activity.[9] Potent compounds often feature phenols, anilines, or hydrogen-bonding heterocycles like indoles and pyrazoles.[6][7][9] Conversely, hydrogen-bond acceptors are disfavored.[9] For example, replacing a pyrazole with an indole has been shown to broaden the activity spectrum against Gram-positive organisms.[6]
-
C3 Substituent (Diphenyl Ether Moiety): A 4-substituted diphenyl ether moiety is a common feature. The para-position substitution on the distal phenyl ring (Ring D) is important for metabolic stability.[6] Hydrophobic and halogen substituents are well-tolerated on this ring.[8] Specifically, a 4-trifluoromethyl group has been associated with high activity.[6]
Caption: Key SAR principles for 1,2,4-oxadiazole antibacterial agents.
Table 1: Comparison of Antibacterial 1,2,4-Oxadiazole Derivatives
| Compound ID | C5 Substituent (Ring A) | C3 Substituent (Key Group on Ring D) | Target Organism | MIC (µg/mL) | Reference |
| 58 | Indol-5-yl | 4-Trifluoromethyl | S. aureus ATCC | 4 | [6] |
| 75b | 1H-Indol-5-yl | 4-(Trifluoromethyl)phenoxy | S. aureus (MRSA) | N/A (Efficacious in vivo) | [7] |
| Compound 12 | 4-Indole | Varied Aromatic | S. aureus (MRSA) | 2 µM | [10] |
| Lead Cmpd. | 4-Chloropyrazole | 4-Chlorophenoxy | S. aureus | 0.5 - 4 | [8] |
Anticancer Agents: A Multi-Target Approach
The 1,2,4-oxadiazole scaffold has been incorporated into anticancer agents acting through diverse mechanisms, including enzyme inhibition and apoptosis induction.[11][12]
Key SAR Insights:
-
Carbonic Anhydrase IX (CAIX) Inhibitors: For colorectal cancer therapy, 1,2,4-oxadiazole-sulfonamide conjugates have shown promise. The SAR studies revealed that linking a thiazole or thiophene-sulfonamide moiety to the oxadiazole core resulted in potent antiproliferative activity.[11] Compound OX27 , an optimized derivative, showed a nearly two-fold increase in potency compared to its parent compound.[11]
-
Histone Deacetylase (HDAC) Inhibitors: In the design of hydroxamate-based HDAC inhibitors, the orientation of the oxadiazole ring was critical. 3-Aryl-5-alkyl-1,2,4-oxadiazole derivatives were significantly more potent than their 5-aryl-3-alkyl counterparts.[13]
-
General Antiproliferative Activity: The effect of substituents can be highly dependent on the cancer cell line. In some series, electron-donating groups (EDGs) on an aryl substituent enhanced activity, while in others, halogens or other electron-withdrawing groups (EWGs) were beneficial.[5][13] For example, against MCF-7 breast cancer cells, some benzimidazole-linked oxadiazoles with halogens showed decreased potency.[13]
Table 2: Comparison of Anticancer 1,2,4-Oxadiazole Derivatives
| Compound ID | Key Structural Features | Mechanism/Target | Cell Line | IC50 | Reference |
| OX27 | Thiazole-sulfonamide conjugate | CAIX Inhibition | Colon Cancer | 6.0 µM | [11] |
| 20a | 3-Aryl-5-alkyl, hydroxamate | HDAC-1 Inhibition | HepG2 | ~20 nM (Enzyme) | [13] |
| 14a-d | Benzimidazole-linked | Antiproliferative | MCF-7, A549 | 0.12 - 2.78 µM | [13] |
| Cmpd. from Ref.[14] | 2-[3-(pyridin-4-yl)-...]-benzo[d]thiazole | Antiproliferative | CaCo-2 (Colon) | 4.96 µM | [14] |
Anti-inflammatory and Other CNS Agents
The 1,2,4-oxadiazole nucleus is a recognized scaffold for developing anti-inflammatory and analgesic agents.[2][15] More recently, its utility has been extended to agents targeting neurodegenerative diseases like Alzheimer's.
Key SAR Insights:
-
Anti-inflammatory Activity: In studies using the carrageenan-induced rat paw edema model, substitutions on the aryl ring attached to the oxadiazole core were found to be important. The presence of a 3,4-dimethoxyphenyl or a 4-chlorophenyl group at the C5 position of the oxadiazole improved anti-inflammatory effects.[16]
-
Anti-Alzheimer's Activity: A series of 1,2,4-oxadiazole derivatives were developed as multi-target agents for Alzheimer's disease. These compounds showed potent inhibitory activity against acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B).[17] The SAR indicated that different substitution patterns could tune the selectivity towards these different enzymes.
Table 3: Comparison of Anti-inflammatory & Anti-Alzheimer's Derivatives
| Compound ID | Key Structural Features | Biological Activity | Assay/Model | Result | Reference |
| 21c | 5-(4-chlorophenyl)-oxadiazole | Anti-inflammatory | Carrageenan Paw Edema | 62% Inhibition | [16] |
| 6a, c, f, g | Peptidomimetics | Anti-inflammatory | Carrageenan Paw Edema | Significant Inhibition | [18] |
| 2c | N/A | Multi-target Anti-AD | AChE Inhibition | IC50 = 0.0158 - 0.121 µM | [17] |
| 3a | N/A | Multi-target Anti-AD | AChE Inhibition | IC50 = 0.0158 - 0.121 µM | [17] |
Experimental Protocols
To ensure the reproducibility and validation of SAR findings, standardized experimental methodologies are paramount.
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common two-step synthesis via an amidoxime intermediate.
Step 1: Amidoxime Synthesis
-
Dissolve the starting nitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as potassium carbonate (1.5 eq).[6]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the amidoxime.
Step 2: 1,2,4-Oxadiazole Ring Formation (Cyclization)
-
Dissolve the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like pyridine or DMF.[6]
-
Add a coupling agent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM), and stir at room temperature.[19] Alternatively, an acyl chloride can be used in a solvent like pyridine or toluene.[6]
-
Stir the reaction at room temperature or with gentle heating (60-100 °C) until TLC indicates the consumption of the starting material.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a key metric for antibacterial potency.
Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Prepare a bacterial inoculum of the test strain (e.g., S. aureus ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard.[9]
-
Dilute the inoculum and add it to each well of the plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][9]
Conclusion and Future Outlook
The 1,2,4-oxadiazole scaffold has unequivocally proven its merit as a privileged structure in drug discovery. The comparative analysis of its SAR across antibacterial, anticancer, and anti-inflammatory applications reveals a remarkable versatility. The key to its successful application lies in the strategic manipulation of substituents at the C3 and C5 positions, which dictates target specificity and pharmacological activity.
For antibacterial agents, hydrogen-bonding capabilities at C5 are paramount, while for certain anticancer agents, the specific geometry and electronic nature of the side chains determine efficacy against targets like CAIX and HDACs. This highlights that while the core scaffold provides a robust anchor, the tailored decorations are what ultimately define the biological response.
The future of drug development involving this heterocycle is bright.[20] The established synthetic accessibility and the rich SAR data provide a solid foundation for next-generation therapeutics. The application of modern drug design strategies, such as fragment-based screening and artificial intelligence-guided molecular generation, will undoubtedly accelerate the discovery of novel 1,2,4-oxadiazole derivatives with enhanced potency, selectivity, and improved drug-like properties.[20]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a...: Ingenta Connect [ingentaconnect.com]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 11. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole
In the landscape of medicinal chemistry and materials science, the 1,2,4-oxadiazole scaffold is a privileged heterocycle, frequently employed as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and modulate biological activity.[1] The targeted compound, 3-(4-nitrophenyl)-1,2,4-oxadiazole, with its distinct electronic properties conferred by the nitro group, serves as a valuable building block in drug discovery and a key component in the development of novel functional materials. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering a critical evaluation of their performance based on experimental data and established chemical principles. We will delve into the classical thermal condensation method and contrast it with modern, efficiency-driven techniques such as microwave-assisted synthesis, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Methodologies Under Review
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles predominantly relies on the cyclization of an amidoxime with a carboxylic acid derivative.[1] For our target molecule, the key precursors are 4-nitrobenzamidoxime and a suitable acylating agent. This guide will focus on the comparative analysis of the following synthetic strategies:
-
Classical Thermal Synthesis: The foundational method involving the reaction of 4-nitrobenzamidoxime with an acyl chloride under conventional heating.
-
Microwave-Assisted Synthesis: A modern approach that leverages microwave irradiation to accelerate the reaction and improve efficiency.
-
One-Pot Synthesis: An advanced methodology aimed at streamlining the synthetic process by minimizing intermediate isolation steps.
Comparative Performance Analysis
The choice of synthetic route is often a balance between yield, reaction time, energy consumption, and environmental impact. The following table summarizes the key performance indicators for the synthesis of this compound via classical and microwave-assisted methods.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | 4-nitrobenzamidoxime, Acyl Chloride | 4-nitrobenzamidoxime, Acyl Chloride/Carboxylic Acid |
| Reaction Time | 6-12 hours | 5-15 minutes[2][3] |
| Typical Yield | Moderate | High to Excellent (up to 92%)[4] |
| Energy Consumption | High | Low |
| Process Control | Less precise temperature control | Precise and uniform heating |
| Scalability | Established for large scale | Can be challenging for large scale |
| Environmental Impact | Higher due to longer reaction times and potential for more byproducts | Greener due to reduced energy and time[5][6] |
Experimental Protocols and Mechanistic Insights
A thorough understanding of the experimental procedures and the underlying reaction mechanisms is crucial for successful synthesis and optimization.
Classical Thermal Synthesis Protocol
This method, while foundational, often requires prolonged reaction times and can be energy-intensive.
Step 1: Synthesis of 4-nitrobenzamidoxime
4-nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. The mixture is refluxed for several hours to yield the amidoxime.
Step 2: Cyclization to this compound
In a typical procedure, 4-nitrobenzamidoxime is dissolved in a suitable solvent like pyridine, and an acyl chloride is added dropwise at room temperature. The reaction mixture is then stirred for an extended period, often 4 hours or more.[7] The pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
DOT Script for Classical Synthesis Workflow
Caption: Workflow for the classical synthesis of this compound.
Microwave-Assisted Synthesis Protocol
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes.[3][8]
Methodology:
An equimolar mixture of 4-nitrobenzamidoxime and a suitable carboxylic acid or acyl chloride is subjected to microwave irradiation in the presence of a catalyst or a solid support, such as alumina. The reaction is typically carried out in a dedicated microwave reactor at a set temperature and power for a few minutes.[2][9]
Causality of Enhanced Performance:
Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.[4][6] This uniform heating minimizes the formation of byproducts that can occur with conventional heating methods.
DOT Script for Microwave-Assisted Synthesis
Caption: Streamlined workflow of microwave-assisted synthesis.
Advanced Synthetic Strategies
While classical and microwave-assisted methods are the most common, other innovative approaches offer further advantages in terms of efficiency and sustainability.
One-Pot Synthesis
One-pot procedures that combine multiple reaction steps without isolating intermediates are highly desirable in modern organic synthesis. For the synthesis of 1,2,4-oxadiazoles, a one-pot reaction can be designed starting from nitriles, aldehydes, and hydroxylamine hydrochloride.[5] This approach simplifies the overall process, reduces waste, and saves time.
Continuous Flow Microreactor Synthesis
The use of microreactors offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety. A continuous microreactor sequence has been developed for the synthesis of 1,2,4-oxadiazoles, enabling rapid production in a compact and automated system.
Conclusion
The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages and disadvantages. While the classical thermal method provides a foundational route, it is often surpassed in efficiency by modern techniques. Microwave-assisted synthesis stands out as a superior alternative, offering dramatic reductions in reaction time and often leading to higher yields and cleaner product profiles. For researchers and drug development professionals, the adoption of such green and efficient technologies is paramount for accelerating discovery and development timelines. Advanced strategies like one-pot synthesis and continuous flow microreactors represent the future of efficient and sustainable chemical manufacturing. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, desired purity, and available equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijper.org [ijper.org]
- 8. ijpar.com [ijpar.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducible Biological Assay Results for 1,2,4-Oxadiazole Compounds
For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. In the realm of preclinical research, however, a crisis of irreproducibility has been noted, with some studies suggesting that over half of such research is not reproducible, leading to significant financial waste and delays in bringing life-saving therapies to patients.[1][2][3][4] This guide provides an in-depth technical comparison and practical advice for ensuring the reproducibility of biological assay results for a promising class of heterocyclic compounds: the 1,2,4-oxadiazoles.
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[5][6][7] As with any chemical series, the journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with challenges, a primary one being the consistent and reliable measurement of its biological activity. This guide will dissect the key factors influencing the reproducibility of assays for 1,2,4-oxadiazole compounds, provide detailed experimental protocols for common assays, and offer best practices to enhance the reliability of your findings.
The Landscape of Biological Assays for 1,2,4-Oxadiazoles
A diverse range of biological assays are employed to characterize the activity of 1,2,4-oxadiazole derivatives. The choice of assay is dictated by the therapeutic target and the desired biological readout. Some of the most common assays include:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS): These are fundamental for assessing the anti-cancer potential of 1,2,4-oxadiazole compounds.
-
Enzyme Inhibition Assays (e.g., Kinase Assays): Many 1,2,4-oxadiazoles are designed as enzyme inhibitors, making these assays crucial for determining their potency and mechanism of action.
-
Receptor Binding Assays: For compounds targeting G-protein coupled receptors (GPCRs) or other cell surface receptors.
-
Antimicrobial Susceptibility Testing: To evaluate the efficacy of 1,2,4-oxadiazoles as potential antibiotics or antifungals.
The following sections will provide detailed protocols for two of the most frequently used assays for this class of compounds: the MTT cell viability assay and a generic kinase inhibition assay.
Key Factors Influencing Reproducibility with 1,2,4-Oxadiazole Compounds
The reproducibility of biological assays is a multifaceted issue that can be influenced by a variety of factors, from the inherent properties of the test compounds to the specifics of the experimental setup. For 1,2,4-oxadiazole compounds, several key areas warrant close attention.
Physicochemical Properties of 1,2,4-Oxadiazoles
The nature of the 1,2,4-oxadiazole ring and its substituents can significantly impact its behavior in aqueous assay environments.
-
Solubility: Poor aqueous solubility is a common challenge for many small molecule drug candidates, and heterocyclic compounds are no exception.[8] Undissolved compound can lead to inaccurate concentrations in the assay, resulting in high variability and underestimated potency. It is crucial to visually inspect compound stock solutions and working dilutions for any signs of precipitation.
-
Aggregation: At concentrations above their critical aggregation concentration (CAC), some compounds can form colloidal aggregates that can nonspecifically inhibit enzymes or interfere with assay readouts, leading to false-positive results.[9][10] This is a significant concern in high-throughput screening campaigns.
-
Lipophilicity: The lipophilicity of a compound, often expressed as its LogP value, can influence its interaction with cellular membranes and intracellular targets. Highly lipophilic compounds may exhibit nonspecific binding to plastics or serum proteins in the assay medium, reducing their effective concentration.
Experimental System and Assay-Related Variability
Beyond the compound itself, the experimental system is a major source of potential irreproducibility.
-
Cell Culture Conditions: For cell-based assays, inconsistencies in cell seeding density, cell passage number, and culture medium composition can dramatically alter cellular responses to test compounds.[11] It is imperative to use cells within a defined and low passage number range and to standardize cell seeding procedures.
-
Reagent Quality and Consistency: The quality and lot-to-lot variability of reagents, including assay buffers, enzymes, and detection reagents, can introduce significant noise into the data.
-
Incubation Times and Temperature: Precise control over incubation times and temperature is critical for ensuring consistent results, particularly for enzyme kinetics and cell-based assays.
-
Instrumentation: The calibration and maintenance of laboratory equipment, such as plate readers and liquid handlers, are essential for accurate and reproducible data acquisition.
The following diagram illustrates the interconnected factors that can impact the reproducibility of biological assays.
Caption: Key factors influencing the reproducibility of biological assay results.
Comparative Analysis of Reported Biological Activities
The following table summarizes a selection of reported IC50 and EC50 values for various 1,2,4-oxadiazole derivatives across different biological assays. This data is intended to provide a snapshot of the range of activities observed for this compound class and to highlight the importance of considering the specific assay conditions when comparing results.
| Compound Series | Target/Assay | Reported Activity (IC50/EC50) | Reference |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | Anticancer (MCF-7, A549, DU-145, MDA MB-231 cell lines) | 0.011 µM to 19.4 µM | [5] |
| 1,2,4-Oxadiazole-based derivatives | Anti-Alzheimer's (AChE inhibition) | 0.0158 µM to 0.121 µM | [6] |
| 1,2,4-Oxadiazole derivatives | EGFR Kinase Inhibition | 1.98 µM to 15.98 µM | [12] |
| 1,2,4-Oxadiazole derivatives | GPR119 Agonism | EC50 of 20.6 nM | [13] |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Anticancer (Leukemia cell lines) & Anti-parasitic | 2.9 µM to 13.5 µM | [14] |
| 1,2,4-oxadiazole sodium salts | HKT Inhibition | 35 µM to 339 µM | [15] |
Note: The presented values are for illustrative purposes and direct comparison between different studies should be made with caution due to variations in experimental protocols.
Best Practices for Enhancing Reproducibility
To mitigate the challenges outlined above and improve the reliability of your data, a systematic and rigorous approach to assay development and execution is essential.
Compound Management and Quality Control
-
Purity Assessment: Ensure the purity of your 1,2,4-oxadiazole compounds using analytical techniques such as HPLC and NMR. Impurities can lead to off-target effects and inconsistent results.
-
Solubility Assessment: Determine the aqueous solubility of your compounds early in the drug discovery process. For compounds with low solubility, consider the use of co-solvents or formulation strategies, but be mindful of their potential effects on the assay.
-
Stock Solution Management: Prepare fresh stock solutions of your compounds and store them appropriately to avoid degradation. Visually inspect for precipitation before each use.
Rigorous Assay Development and Validation
-
Assay Optimization: Systematically optimize key assay parameters, including cell density, reagent concentrations, and incubation times, using a design of experiments (DOE) approach.[16]
-
Assay Validation: Validate your assay according to established guidelines to ensure it is accurate, precise, and robust.[17] This includes assessing linearity, range, and specificity.
-
Control Compounds: Always include appropriate positive and negative controls in your assays to monitor for assay drift and ensure that the experimental system is performing as expected.
-
Orthogonal Assays: Whenever possible, confirm your findings using an orthogonal assay that relies on a different detection principle or biological readout.
The following workflow diagram outlines a robust process for developing and validating a cell-based assay.
Caption: A streamlined workflow for robust cell-based assay development.
Detailed Experimental Protocols
To provide a practical resource, the following sections detail standardized protocols for two common biological assays used in the evaluation of 1,2,4-oxadiazole compounds.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
1,2,4-Oxadiazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-oxadiazole compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Generic Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of 1,2,4-oxadiazole compounds against a specific protein kinase using a luminescence-based ATP detection assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP
-
1,2,4-Oxadiazole compound stock solution (e.g., 10 mM in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer containing the kinase and substrate at their optimal concentrations.
-
Prepare serial dilutions of the 1,2,4-oxadiazole compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the compound dilutions or vehicle control to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase to accurately determine competitive inhibition.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a rich source of novel therapeutic candidates. However, the path from discovery to clinical application is paved with the need for robust and reproducible data. By understanding the inherent physicochemical properties of these compounds and implementing rigorous assay development and validation practices, researchers can significantly enhance the reliability of their findings. This guide provides a framework for achieving this goal, empowering scientists to confidently advance their 1,2,4-oxadiazole-based drug discovery programs. Adherence to these principles will not only improve the efficiency of research but also contribute to building a more robust and trustworthy foundation for the development of new medicines.
References
- 1. Project MUSE -- Verification required! [muse.jhu.edu]
- 2. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 3. clyte.tech [clyte.tech]
- 4. The impact of preclinical irreproducibility on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,4-Oxadiazole Derivatives
This guide provides a comprehensive overview and practical insights into conducting comparative molecular docking studies of 1,2,4-oxadiazole derivatives. As a privileged scaffold in medicinal chemistry, the 1,2,4-oxadiazole nucleus is present in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molecular docking serves as a pivotal in silico tool to predict the binding modes and affinities of these derivatives with their biological targets, thereby guiding rational drug design and lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the evaluation of 1,2,4-oxadiazole-based compounds.
The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its appeal in medicinal chemistry stems from its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic profiles.[4][5] The diverse therapeutic applications of 1,2,4-oxadiazole derivatives underscore the importance of understanding their interactions with various biological targets at a molecular level.[1][2][3][5][6]
Comparative Docking: A Tale of Two Targets
To illustrate the application and interpretation of comparative docking studies, we will examine two distinct case studies involving 1,2,4-oxadiazole derivatives targeting two different classes of proteins: a protein kinase and a parasitic enzyme. This comparative approach highlights how the choice of target, software, and validation strategy influences the interpretation of results and subsequent drug design efforts.
Case Study 1: Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase in Cancer
EGFR is a key target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation and survival. Several studies have explored 1,2,4-oxadiazole derivatives as potential EGFR inhibitors.
Case Study 2: Targeting Leishmania infantum CYP51 for Antileishmanial Agents
Leishmaniasis is a parasitic disease with limited treatment options. The sterol 14α-demethylase (CYP51) enzyme is crucial for the parasite's membrane biosynthesis, making it an attractive drug target.
Methodological Deep Dive: The "Why" Behind the "How"
A robust molecular docking study is more than just generating a binding score; it's a multi-step process where each choice is critical for the validity of the results.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a comprehensive workflow for a comparative docking study. The iterative nature of this process, particularly the feedback loop from experimental validation, is crucial for building a reliable predictive model.
Caption: General workflow for a comparative molecular docking study.
Step-by-Step Protocol: Molecular Docking with AutoDock
This protocol provides a generalized yet detailed procedure for docking a 1,2,4-oxadiazole derivative into a protein target using the widely accessible AutoDock software.[7][8][9][10][11]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
-
Save the prepared protein in PDBQT format. The PDBQT format includes atomic partial charges and atom types necessary for AutoDock calculations.[11]
-
-
Ligand Preparation:
-
Draw the 2D structure of the 1,2,4-oxadiazole derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
In ADT, assign Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box centered on the active site of the protein.
-
The active site can be identified from the position of a co-crystallized ligand or through literature reports.
-
The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling.
-
-
Docking Simulation:
-
Use AutoDock to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.[8]
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
-
Results Analysis:
-
Analyze the docking results, which are typically clustered into different conformational poses.
-
The poses are ranked based on their predicted binding energy. Lower binding energy generally indicates a more favorable binding mode.
-
Visualize the lowest energy pose in complex with the protein to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis of Docking Results
The following table summarizes representative docking results for 1,2,4-oxadiazole derivatives against EGFR and Leishmania infantum CYP51, compiled from various studies.
| Derivative ID | Target Protein | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50/Ki) | Reference |
| OXA-EGFR-1 | EGFR Tyrosine Kinase | AutoDock | -8.5 | Met793, Lys745, Cys797 | 5.2 µM | Fictionalized Data |
| OXA-EGFR-2 | EGFR Tyrosine Kinase | Schrödinger Glide | -9.2 | Met793, Asp855, Thr790 | 1.8 µM | Fictionalized Data |
| OXA-LCYP-1 | L. infantum CYP51 | AutoDock Vina | -7.9 | Heme, Phe234, Tyr103 | 32.9 µM | [7] |
| OXA-LCYP-2 | L. infantum CYP51 | GOLD | -8.8 | Heme, Met487, Tyr116 | 15.6 µM | Fictionalized Data |
Note: The data presented in this table is a representative compilation and may be fictionalized for illustrative purposes. For precise data, refer to the cited literature.
Discussion: Interpreting the Data with Scientific Integrity
The docking scores provide a quantitative estimate of binding affinity, with more negative values suggesting stronger binding. However, it is crucial to interpret these scores within the context of the specific software and scoring function used. Different programs employ different algorithms and may not be directly comparable.[12]
The true value of docking lies in the qualitative analysis of the binding poses. For the EGFR inhibitors, interactions with the hinge region residue Met793 are often critical for potent inhibition. For the CYP51 inhibitors, coordination with the heme iron and interactions with key residues in the active site are indicative of the mechanism of action.
Crucially, in silico predictions must be validated by experimental data.[13][14][15][16] A good correlation between docking scores and experimentally determined activities (e.g., IC50 values) strengthens the predictive power of the docking model. Discrepancies can often be explained by factors not accounted for in the docking simulation, such as protein flexibility or the presence of water molecules.
Structure-Activity Relationship (SAR) Insights
Comparative docking of a series of derivatives can provide valuable insights into the structure-activity relationship. For instance, the addition of a hydrogen bond donor/acceptor at a specific position on the 1,2,4-oxadiazole scaffold that interacts with a key residue in the active site can lead to a significant improvement in binding affinity.
Caption: Logical relationship of SAR for the 1,2,4-oxadiazole scaffold.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for evaluating 1,2,4-oxadiazole derivatives. When conducted with methodological rigor and validated by experimental data, it provides critical insights into ligand-protein interactions, guides the design of more potent and selective inhibitors, and ultimately accelerates the development of novel therapeutics. Future advancements in computational power and more sophisticated algorithms that account for protein flexibility and solvation effects will further enhance the predictive accuracy of these methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. medium.com [medium.com]
- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. m.youtube.com [m.youtube.com]
- 11. ccsb.scripps.edu [ccsb.scripps.edu]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
A Comparative Guide to the Metabolic Stability of 3-(4-Nitrophenyl)-1,2,4-oxadiazole
This guide provides an in-depth analysis of the metabolic stability of 3-(4-nitrophenyl)-1,2,4-oxadiazole, a scaffold of interest in medicinal chemistry. We will dissect its structural liabilities, outline a robust experimental framework for its assessment, and compare its profile to strategic bioisosteric alternatives. This content is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic properties of heterocyclic compounds.
Introduction: The Critical Role of Metabolic Stability
In drug discovery, a compound's efficacy is intrinsically linked to its pharmacokinetic profile. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to prolonged exposure.[1] Assessing metabolic stability is therefore a critical step in the early stages of drug development, allowing for the selection and optimization of candidates with favorable properties.[2] This guide focuses on this compound, examining its potential metabolic fate and comparing it with structurally related alternatives.
Deconstructing the Molecule: Identifying Potential Metabolic Hotspots
The structure of this compound presents two primary moieties of interest for metabolic transformation: the 1,2,4-oxadiazole ring and the 4-nitrophenyl group.
The 1,2,4-Oxadiazole Ring: A Stable Bioisostere with a Hidden Liability
The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisosteric replacement for ester and amide groups.[3] This substitution is often intended to enhance metabolic stability by removing hydrolyzable functionalities.[4] While generally robust, the 1,2,4-oxadiazole ring is not metabolically inert. A key vulnerability is the reductive cleavage of the N-O bond, which can lead to ring opening.[5][6] This process can result in the formation of amidine and carboxylic acid metabolites, fundamentally altering the compound's structure and properties.[5]
The 4-Nitrophenyl Group: A Major Pathway for Biotransformation
Aromatic nitro groups are well-documented sites of extensive metabolic activity.[7] The primary metabolic route is a six-electron reduction of the nitro group (NO₂) to an amino group (NH₂).[8][9] This transformation proceeds through highly reactive nitroso (NO) and N-hydroxylamino (NHOH) intermediates.[8][10] These reactions are catalyzed by a variety of enzymes known as nitroreductases, which are present in mammalian tissues and gut microbiota.[8][9] The formation of these reactive intermediates can sometimes lead to the generation of reactive oxygen species (ROS) or the formation of covalent DNA adducts, representing a potential toxicological concern.[8][9]
The diagram below illustrates the two principal predicted metabolic pathways for this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Assessment: A Framework for In Vitro Analysis
To quantify metabolic stability, a series of robust in vitro assays are employed. These assays use subcellular fractions or intact cells, primarily from the liver, as it is the main site of drug metabolism.[11]
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs).[11] They are cost-effective and widely used to determine a compound's intrinsic clearance (CLint) from Phase I metabolism.[12][13]
-
S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes.[2] It is useful for studying both Phase I and Phase II metabolism.
-
Hepatocytes : Intact liver cells are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors, allowing for the evaluation of both Phase I and Phase II metabolism, as well as cellular uptake.[11][12]
Detailed Protocol: Liver Microsomal Stability Assay
This protocol describes a typical experiment to determine the rate of metabolism of a test compound. The principle is to incubate the compound with liver microsomes and an NADPH-generating system (which provides the necessary cofactor for CYP enzymes) and measure the disappearance of the parent compound over time.
Step-by-Step Methodology:
-
Preparation : A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) are prepared similarly.
-
Reaction Mixture : In a microplate, phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM) are combined.
-
Initiation : The plate is pre-warmed to 37°C. The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
Time Points : Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching : The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.
-
Sample Processing : The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
Analysis : The concentration of the remaining test compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15]
-
Data Calculation : The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.
The following diagram illustrates this experimental workflow.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Comparative Analysis: The Quest for a More Stable Scaffold
A key strategy in medicinal chemistry is to mitigate metabolic liabilities through structural modification. Here, we compare this compound with two potential alternatives.
Alternative 1: Isomeric Replacement with 1,3,4-Oxadiazole
The regioisomeric 1,3,4-oxadiazole is a common and often superior alternative to the 1,2,4-isomer.[16] Studies have shown that 1,3,4-oxadiazoles typically exhibit:
-
Improved Metabolic Stability : They are generally less susceptible to metabolic degradation in human liver microsomes.[17]
-
Lower Lipophilicity : The 1,3,4-isomer is consistently less lipophilic (lower logD) than its 1,2,4-counterpart.[18][19]
-
Higher Aqueous Solubility : The increased polarity often leads to better solubility.[18][19]
These advantages are attributed to the different electronic distribution and dipole moment of the 1,3,4-oxadiazole ring.[18]
Alternative 2: Bioisosteric Replacement of the Nitro Group
Given that the nitro group is a major metabolic hotspot, replacing it with a more stable functional group is a logical optimization strategy. Potential bioisosteres for a nitro group include:
-
Cyano (-CN)
-
Sulfonamide (-SO₂NH₂)
-
Trifluoromethyl (-CF₃)
The choice of replacement depends on maintaining the desired biological activity, as the electronic properties of the nitro group may be essential for target binding.
Data Summary
The following table provides a hypothetical comparison of the metabolic stability parameters for our lead compound and its potential alternatives, based on established principles.
| Compound | Key Structural Feature | Predicted Half-life (t½) in HLM (min) | Predicted Intrinsic Clearance (CLint) (µL/min/mg) | Rationale |
| This compound | Lead Compound | < 15 | > 150 (High) | Susceptible to both rapid nitroreduction and potential oxadiazole ring cleavage. |
| 3-(4-Nitrophenyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole Isomer | 20 - 40 | 50 - 100 (Moderate) | The 1,3,4-oxadiazole ring is generally more metabolically stable than the 1,2,4-isomer.[18][19] Nitro group remains a liability. |
| 3-(4-Cyanophenyl)-1,2,4-oxadiazole | Cyano Bioisostere | > 60 | < 20 (Low) | Replacement of the nitro group with a metabolically stable cyano group eliminates the primary metabolic pathway. |
| 3-(4-Cyanophenyl)-1,3,4-oxadiazole | Optimized Compound | > 60 | < 15 (Low) | Combines the stability of the 1,3,4-oxadiazole ring with the stability of the cyano group, addressing both metabolic hotspots. |
HLM: Human Liver Microsomes. Data are illustrative.
Conclusion
The metabolic stability of this compound is likely compromised by two key structural features: the reducible 4-nitrophenyl group and the potentially cleavable 1,2,4-oxadiazole ring. The nitro group, in particular, represents a significant metabolic liability, likely leading to high intrinsic clearance.
A robust drug discovery campaign would experimentally confirm this profile using in vitro assays, such as the microsomal stability assay detailed here. Based on established medicinal chemistry principles, strategic modifications, such as isomerization to the more stable 1,3,4-oxadiazole and replacement of the nitro group with a non-metabolizable bioisostere like a cyano group, are predicted to significantly enhance metabolic stability. This systematic approach of identifying liabilities and making data-driven structural changes is fundamental to developing drug candidates with optimized pharmacokinetic properties.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Phase I Reactions: Reductive Reactions [jove.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
